Methyl 2-(2-chloroethoxy)acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methyl 2-(2-chloroethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIZBYHUOHTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571701 | |
| Record name | Methyl (2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-47-4 | |
| Record name | Methyl 2-(2-chloroethoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-(2-chloroethoxy)acetate" CAS number 83881-47-4
An In-depth Technical Guide to Methyl 2-(2-chloroethoxy)acetate (CAS 83881-47-4)
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Bifunctional Reagent
This compound, identified by CAS number 83881-47-4, is a pivotal chemical intermediate whose strategic importance in modern organic synthesis and pharmaceutical development cannot be overstated.[1] Its molecular architecture, featuring both a reactive chloroalkane and an ester functional group, makes it a versatile bifunctional building block.[1][2] This unique combination allows chemists to introduce specific ethoxy-acetate moieties into larger molecules, a common requirement in the construction of complex molecular frameworks for therapeutic compounds.[1] Primarily, it serves as a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), most notably the second-generation antihistamine, Cetirizine.[2] This guide provides an in-depth exploration of its synthesis, reactivity, applications, and handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. This compound is typically a colorless to yellow liquid under standard conditions.[3]
| Property | Value | Source(s) |
| CAS Number | 83881-47-4 | [2][4][5][6] |
| Molecular Formula | C₅H₉ClO₃ | [4][5][6][7] |
| Molecular Weight | 152.57 - 152.6 g/mol | [2][4][6][7] |
| Appearance | Colorless to Yellow Liquid | [3][8] |
| Density | 1.2081 g/cm³ | [5] |
| Boiling Point | 98-99 °C at 19 Torr | [5] |
| Flash Point | 90.1°C | [5] |
| Purity | ≥97% | [3][4][8] |
| Storage Temperature | 4°C / Refrigerator | [3][4] |
| IUPAC Name | This compound | [7] |
| SMILES | COC(=O)COCCCl | [4][6][7] |
| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [2][3][7][8] |
Synthesis and Manufacturing: Pathways to a Key Intermediate
The synthesis of this compound has evolved to include several efficient and scalable methods. The choice of synthetic route often depends on factors such as starting material availability, desired purity, and environmental considerations.
Common Synthetic Strategies
-
Nucleophilic Substitution (Williamson Ether Synthesis Variant): A robust and widely used method involves the reaction between 2-chloroethanol and methyl chloroacetate.[2] This reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the alcohol to form a more nucleophilic alkoxide, facilitating the displacement of the chloride from methyl chloroacetate.[2] This approach is scalable and can achieve high yields (>90%).[2]
-
Oxidation followed by Esterification: A greener approach begins with the direct oxidation of 2-(2-chloroethoxy)ethanol to its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid.[2] This can be achieved using various oxidizing agents.
-
TEMPO-catalyzed oxidation: A notable method employs a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyst with calcium hypochlorite, achieving a 72% yield of the acid precursor.[2]
-
Nitric Acid Oxidation: An environmentally conscious alternative uses nitric acid in an aqueous medium, minimizing the use of organic solvents.[2] The resulting 2-(2-chloroethoxy)acetic acid is then esterified with methanol, typically under acidic catalysis (e.g., H₂SO₄), to yield the final product.[2]
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 3. This compound | 83881-47-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
"Methyl 2-(2-chloroethoxy)acetate" molecular structure and formula
An In-depth Technical Guide to Methyl 2-(2-chloroethoxy)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic compound of significant interest in the fields of organic synthesis and pharmaceutical development. Possessing both a reactive chloroalkane and a methyl ester, this molecule serves as a versatile building block for the construction of more complex molecular architectures.[1] Its primary utility is demonstrated in its role as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably the second-generation antihistamine, Cetirizine.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its practical use in a research and development setting.
Nomenclature and Chemical Identifiers
Proper identification is critical for regulatory compliance and scientific accuracy. This compound is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| CAS Number | 83881-47-4 | PubChem, Sigma-Aldrich[3][4] |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₅H₉ClO₃ | PubChem[3] |
| Molecular Weight | 152.57 g/mol | PubChem[3] |
| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | PubChem[3] |
| Synonyms | (2-Chloro-ethoxy)-acetic acid methyl ester, Methyl (2-chloroethoxy)acetate | PubChem, Echemi[3][5] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. This compound is typically a colorless to yellow liquid.[4]
| Property | Value | Source |
| Density | 1.2081 g/cm³ | ChemBK[6] |
| Boiling Point | 98-99 °C (at 19 Torr) | ChemBK[6] |
| Flash Point | 90.1 °C | ChemBK[6] |
| Topological Polar Surface Area | 35.53 Ų | ChemScene[7] |
| XLogP3 | 0.6 | PubChem[3] |
| Storage Temperature | Refrigerator (4°C) | Sigma-Aldrich, ChemScene[4][7] |
Molecular Structure and Analysis
The utility of this compound stems from its distinct functional groups: a methyl ester and a primary alkyl chloride separated by an ether linkage. This bifunctionality allows for sequential or orthogonal chemical modifications.
-
Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis under acidic or basic conditions, which converts it to a carboxylic acid.[2] This transformation is a key step in the synthesis of APIs like Cetirizine, where the ester acts as a protected form of the carboxylic acid.[2]
-
Chloroethoxy Moiety (-OCH₂CH₂Cl): The terminal chlorine atom is an effective leaving group, making the adjacent carbon atom a prime site for bimolecular nucleophilic substitution (SN2) reactions.[2] This allows for the introduction of a wide variety of nucleophiles, forming the basis of its use as an alkylating agent.[2]
References
"Methyl 2-(2-chloroethoxy)acetate" synthesis pathways
An In-depth Technical Guide to the Synthesis of Methyl 2-(2-chloroethoxy)acetate
Abstract
This compound (CAS No. 83881-47-4) is a pivotal intermediate in the fine chemical and pharmaceutical industries, most notably as a key building block in the synthesis of second-generation antihistamines such as Cetirizine.[1][2][3] Its bifunctional nature, possessing both a reactive chloroalkane and an ester group, makes it a versatile reagent for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two core strategies: a two-step approach involving the oxidation of an alcohol precursor followed by esterification, and a more direct one-step Williamson ether synthesis. The discussion emphasizes the mechanistic rationale behind procedural choices, presents detailed, field-proven protocols, and offers a comparative analysis to guide process optimization and scale-up.
Introduction: The Strategic Importance of this compound
The utility of an intermediate is defined by its ability to efficiently introduce specific structural motifs into a target molecule. This compound excels in this role. Its structure contains two distinct reactive sites: the chlorine atom, which serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, and the methyl ester, which can undergo hydrolysis or transesterification.[1] This dual functionality allows for sequential, controlled modifications, making it an indispensable raw material for multi-step syntheses.[1] Its most prominent application is in the alkylation of 1-(4-chlorophenylmethyl)-piperazine, a critical step in the industrial production of the widely used anti-allergy medication, Cetirizine.[3]
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be logically approached via two distinct and well-established routes. The choice between them often depends on factors such as starting material availability, desired scale, and process safety considerations.
-
Pathway I: Two-Step Synthesis via an Acid Intermediate. This is a robust and often high-yielding approach that proceeds in two distinct stages. First, a readily available alcohol, 2-(2-chloroethoxy)ethanol, is oxidized to its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. This intermediate is then subjected to Fischer esterification with methanol to yield the final product. This pathway offers clear control over each transformation step.[1][4]
-
Pathway II: Direct Williamson Ether Synthesis. This pathway represents a more convergent approach, forming the core ether linkage in a single, base-catalyzed step. It involves the SN2 reaction between 2-chloroethanol and methyl chloroacetate.[1][5] This method is often favored for its atom economy and potentially shorter overall process time.
The following sections will provide a detailed technical breakdown of each pathway.
Pathway I: Oxidation and Subsequent Esterification
This pathway separates the formation of the carboxylic acid moiety from the final esterification, allowing for the isolation and purification of the 2-(2-chloroethoxy)acetic acid intermediate.[4][6]
Part A: Synthesis of 2-(2-chloroethoxy)acetic Acid
The critical step in this sequence is the selective oxidation of the primary alcohol, 2-(2-chloroethoxy)ethanol. Several effective methods have been developed, with the choice of oxidant being the primary variable.
Nitric acid is a powerful and cost-effective oxidant for converting primary alcohols to carboxylic acids. The reaction is typically performed in an aqueous medium, which aligns with green chemistry principles by avoiding organic solvents.[1][7]
Causality and Mechanistic Insight: The reaction proceeds through the formation of a nitrous acid ester, which then undergoes elimination. The nitrogen oxides generated during the reaction act as the catalytic oxidizing species. The temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.[8]
Experimental Protocol: Nitric Acid Oxidation [7][8]
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas absorption trap (for nitrogen oxides).
-
Charging: Add 2-(2-chloroethoxy)ethanol (e.g., 1.0 mole) to the flask.
-
Reaction: Cool the flask in an ice bath. Slowly add concentrated nitric acid (e.g., 4.0-5.0 moles) dropwise via the dropping funnel, maintaining the internal temperature between 10-20°C.
-
Digestion: After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours.[7][9] Subsequently, heat the mixture to 80-90°C until the evolution of reddish-brown NO₂ gas ceases.
-
Workup: Cool the reaction mixture to room temperature. Remove excess nitric acid and water under reduced pressure (10-20 mmHg) at a temperature not exceeding 80°C.[8]
-
Extraction: Extract the residue with a suitable organic solvent, such as dichloroethane or ethyl acetate.[8][9]
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-(2-chloroethoxy)acetic acid. The product can be further purified by vacuum distillation.
A milder and more selective alternative involves using a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric co-oxidant like calcium hypochlorite. This system operates under biphasic conditions at room temperature.[10]
Causality and Mechanistic Insight: The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by the primary oxidant (hypochlorite). This species selectively oxidizes the primary alcohol to an aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. The catalytic nature of TEMPO makes this an efficient process.
Experimental Protocol: TEMPO-Catalyzed Oxidation [10]
-
Setup: To a flask equipped with a magnetic stirrer, add 2-(2-chloroethoxy)ethanol (e.g., 0.25 mol), dichloromethane (150 mL), water (60 mL), sodium bicarbonate (0.34 mol), and TEMPO (0.0014 mol).
-
Oxidation: While stirring vigorously at room temperature, add a solution of calcium hypochlorite (e.g., 0.24 mol) in water (240 mL) dropwise over 30-60 minutes.
-
Quenching: After the addition is complete, stir for an additional 30 minutes. Quench the reaction by adding sodium metabisulfite (e.g., 0.007 mol) to destroy excess oxidant.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous phase with additional dichloromethane (2 x 10 mL).
-
Acidification & Extraction: Combine the aqueous layers and acidify to pH 1-2 with concentrated hydrochloric acid. Extract the product from the acidified aqueous phase with methyl isobutyl ketone (5 x 50 mL).
-
Isolation: Combine the ketone extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-chloroethoxy)acetic acid.[10]
Data Presentation: Comparison of Oxidation Methods
| Method | Key Reagents | Reported Yield | Temperature | Key Advantages/Disadvantages |
| Nitric Acid | Conc. HNO₃, Water | ~95%[1][7] | 10-90°C[8] | Pro: High yield, low-cost reagents. Con: Generation of toxic NOx gases, strongly acidic conditions. |
| TEMPO/Ca(OCl)₂ | TEMPO, Ca(OCl)₂, NaHCO₃ | ~72%[1][10] | Room Temp. | Pro: Mild conditions, high selectivity. Con: Higher reagent cost, requires biphasic system. |
Part B: Fischer Esterification of 2-(2-chloroethoxy)acetic Acid
The conversion of the synthesized acid to its methyl ester is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.
Causality and Mechanistic Insight: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.
Experimental Protocol: Fischer Esterification [1][9]
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Charging: To the flask, add 2-(2-chloroethoxy)acetic acid (1.0 eq), anhydrous methanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic solution sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound. Purify by vacuum distillation.
Visualization: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Pathway II: Direct Synthesis via Williamson Ether Synthesis
This route constructs the ether linkage directly, offering a more convergent and potentially more efficient synthesis. It is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry for forming C-O-C bonds.[5][11][12]
Causality and Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] A strong base, such as sodium hydroxide, deprotonates the hydroxyl group of 2-chloroethanol to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon atom of methyl chloroacetate, displacing the chloride leaving group to form the ether bond.[5][13] For an efficient SN2 reaction, a primary alkyl halide (like methyl chloroacetate) is ideal, minimizing competing elimination reactions.[5][14]
Experimental Protocol: Williamson Ether Synthesis [1]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging: To the flask, add 2-chloroethanol (1.0 eq) and methyl chloroacetate (1.0 eq).
-
Base Addition: Prepare a solution of sodium hydroxide (1.0 eq) in water and add it slowly to the reaction mixture. Note: The base deprotonates the alcohol in situ to form the nucleophilic alkoxide.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until TLC/GC analysis indicates the consumption of starting materials.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether).
-
Extraction: Separate the layers. Wash the organic layer with water and then with brine to remove any residual base and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Visualization: Williamson Ether Synthesis Mechanismdot
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 8. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]
- 9. 2-(2-Chloroethoxy)acetic Acid|Research Chemical [benchchem.com]
- 10. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. Khan Academy [khanacademy.org]
- 14. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
An In-depth Technical Guide to Methyl 2-(2-chloroethoxy)acetate: Synthesis, Properties, and Applications
Introduction
In the landscape of modern pharmaceutical and chemical synthesis, the utility of a molecule is often defined by its structural versatility. Methyl 2-(2-chloroethoxy)acetate, a bifunctional organic compound, stands as a quintessential example of a highly valuable synthetic intermediate. Possessing both an ester and a reactive chloroalkane moiety, it serves as a critical building block for constructing more complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring its chemical identity, physicochemical properties, synthetic pathways, core applications, and essential safety and analytical protocols.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is the foundation of scientific communication and safety. This section provides the standardized nomenclature and identifiers for this compound.
-
IUPAC Name: this compound[2]
-
CAS Number: 83881-47-4[3]
-
Molecular Formula: C₅H₉ClO₃[3]
-
Molecular Weight: 152.58 g/mol [4]
-
Common Synonyms:
Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its effective use in experimental design, process scale-up, and safety assessments. The key properties of this compound are summarized below.
| Property | Value | Source |
| Physical Form | Colorless to Yellow Liquid | [4] |
| Boiling Point | 98-99 °C (at 19 Torr) | [5] |
| Density | 1.2081 g/cm³ | [5] |
| Flash Point | 90.1°C | [5] |
| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [4] |
| Storage Temperature | Refrigerator | [4] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound has evolved to optimize yield, purity, and environmental impact. The primary synthetic strategies involve either the formation of the ether linkage followed by esterification or the direct alkylation of a pre-existing acetate moiety. This section details the two most prevalent and field-proven synthetic routes.
Route 1: Williamson Ether Synthesis Pathway
This classic and robust method for ether formation remains a highly effective and scalable process for producing this compound.[6] The underlying principle is the Sₙ2 reaction between an alkoxide and an alkyl halide. The causality behind this choice of pathway lies in its high efficiency and the ready availability of the starting materials.
Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis route to the target compound.
This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroethanol (1.0 eq) to a suitable solvent like anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydroxide (1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the sodium 2-chloroethoxide. The formation of the alkoxide is critical as it generates the potent nucleophile required for the subsequent Sₙ2 reaction.
-
Sₙ2 Reaction: Cool the reaction mixture back to 0 °C and add a solution of methyl chloroacetate (1.0 eq) dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water. Extract the aqueous mixture three times with an organic solvent such as diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[6]
Route 2: Oxidation and Esterification Pathway
An alternative and more environmentally friendly approach involves the oxidation of a precursor alcohol, 2-(2-chloroethoxy)ethanol, to the corresponding carboxylic acid, which is then esterified.[6] This route is often preferred in green chemistry applications as it can be performed in aqueous media, avoiding the use of volatile organic solvents.[6]
Workflow: Oxidation-Esterification
Caption: Two-step oxidation and esterification synthesis pathway.
A patented method describes the direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid in water.[7] The reaction proceeds at temperatures between 10 °C and 100 °C.[7] The resulting 2-(2-chloroethoxy)acetic acid is then isolated and subsequently esterified with methanol using a strong acid catalyst like sulfuric acid to yield the final product.[6] This method's trustworthiness is supported by its high reported yield for the acid formation step (~95%).[6]
Applications in Drug Development and Research
The primary significance of this compound lies in its role as a versatile precursor in the synthesis of complex molecules, particularly within the pharmaceutical industry.[6] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an ideal starting point for multi-step syntheses.
Key Intermediate in the Synthesis of Cetirizine
This compound is a crucial intermediate in the synthesis of Cetirizine, a widely used second-generation antihistamine.[8] In the synthesis of Cetirizine, 1-(4-chlorophenylmethyl)-piperazine is alkylated with methyl (2-chloroethoxy)-acetate.[8] The chloroethoxy group undergoes nucleophilic substitution by the secondary amine of the piperazine ring. The resulting ester is then saponified (hydrolyzed) to yield the final carboxylic acid active ingredient, Cetirizine.[8]
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its application in research and pharmaceutical manufacturing. Several analytical techniques are employed for its characterization.
-
Gas Chromatography (GC): GC is the principal method used for assessing the purity of the compound and for quantifying residual starting materials or byproducts.[9][10] Detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) provide high sensitivity and specificity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation of the compound's identity. The spectra provide unambiguous information about the connectivity of atoms within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present, such as the C=O stretch of the ester and the C-O-C stretch of the ether linkage.
Sample preparation for these analyses typically involves direct injection for GC and dissolution in a deuterated solvent (e.g., CDCl₃) for NMR.[11]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It may also be harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
First Aid Measures:
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, typically in a refrigerator as recommended.[4]
-
Spill Management: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal. Ensure adequate ventilation.[12]
Conclusion
This compound is a chemical intermediate of significant value, underpinned by its versatile reactivity and crucial role in the synthesis of pharmaceuticals like Cetirizine. An understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development. The choice between synthetic pathways, such as the Williamson ether synthesis or the oxidation-esterification route, allows chemists to balance factors of yield, scalability, and environmental impact, reflecting the broader goals of modern chemical science. As drug discovery continues to advance, the demand for such high-quality, reliable chemical building blocks will undoubtedly persist.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 83881-47-4 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. env.go.jp [env.go.jp]
- 12. kmpharma.in [kmpharma.in]
- 13. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of Methyl 2-(2-chloroethoxy)acetate for Research and Development Professionals
Introduction: Methyl 2-(2-chloroethoxy)acetate is a valuable research chemical and building block in organic synthesis.[1] Its utility, however, is paired with a specific hazard profile that necessitates a robust understanding and implementation of safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for the safe handling, storage, and emergency management of this compound. The protocols herein are structured not merely as a list of rules, but as a self-validating system rooted in the principles of chemical causality and risk mitigation.
Section 1: Compound Identification and Physicochemical Profile
A foundational element of safe handling is a thorough understanding of the substance's physical and chemical identity. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.
| Property | Value | Source(s) |
| CAS Number | 83881-47-4 | [2][3][4][5] |
| Molecular Formula | C₅H₉ClO₃ | [2][3][5][6] |
| Molecular Weight | 152.57 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | [4] |
| Boiling Point | 98-99 °C (at 19 Torr) | [7][8] |
| Density | 1.2081 g/cm³ | [7][8] |
| Flash Point | 90.1°C | [7] |
| Recommended Storage | Refrigerator (2-8°C) | [4][8] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be understood in a practical laboratory context.[2] The primary hazards are associated with direct contact and inhalation.
| GHS Pictogram | Signal Word | Hazard Statements | Practical Implication for the Scientist |
|
| Warning | H302: Harmful if swallowed.[2] | Accidental ingestion can lead to acute toxicity. Food and drink must be strictly prohibited in the laboratory. |
| H315: Causes skin irritation.[2] | Direct contact with the skin can cause localized inflammation, redness, or dermatitis. This necessitates the mandatory use of chemically resistant gloves. | ||
| H319: Causes serious eye irritation.[2] | Splashes pose a significant risk, capable of causing serious, potentially lasting, eye damage. Appropriate eye protection is non-negotiable. | ||
| H335: May cause respiratory irritation.[2] | Vapors or aerosols can irritate the respiratory tract, leading to coughing or discomfort. All handling of the liquid must be performed within a certified chemical fume hood. |
Section 3: The Hierarchy of Controls: A Risk-Based Approach
Effective safety management is proactive, not reactive. The "Hierarchy of Controls" is a fundamental risk-management principle that prioritizes the most effective and reliable control measures. Applying this framework is critical to ensuring a safe environment when working with chemicals like this compound.
-
Engineering Controls: This is the most critical physical control for this compound. All procedures that may generate vapor or aerosol—including weighing, transferring, and use in reactions—must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[9]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS). A designated area within the lab should be demarcated for work with this chemical.
-
Personal Protective Equipment (PPE): While PPE is the last line of defense, it is mandatory. The subsequent section details the specific PPE protocol.
Section 4: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is a critical, self-validating system to prevent exposure.
Step-by-Step PPE Protocol:
-
Pre-Donning Inspection: Before any work, visually inspect all PPE for signs of degradation, tears, or defects.[10]
-
Gloves: Don two pairs of nitrile gloves ("double-gloving"). Nitrile offers good resistance to a wide range of chemicals, including halogenated esters.[11] Ensure cuffs are pulled over the sleeves of the lab coat.
-
Eye Protection: Wear chemical splash goggles that provide a full seal around the eyes.[5][9] Standard safety glasses are insufficient as they do not protect from splashes.
-
Body Protection: A flame-resistant lab coat with full-length sleeves is required.[5][9] For transfers of larger quantities (>100 mL), a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required.[9] For spill cleanup or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][13]
-
Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, turning them inside out. Remove the lab coat and goggles last. Wash hands thoroughly with soap and water after removing all PPE.[9]
Section 5: Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is paramount to preventing accidental releases and maintaining chemical integrity.
Chemical Incompatibility
This compound can react hazardously with certain chemical classes. It is crucial to prevent contact with these substances during storage and experimentation. The ester functional group is susceptible to hydrolysis, while the chloroethoxy moiety can undergo nucleophilic substitution.[1]
Protocol: Standard Handling and Use
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing/Transfer: Perform all transfers within the fume hood. Use a ground and bonded container when transferring material to prevent static discharge.[14]
-
Reaction Setup: When adding to a reaction vessel, do so slowly. If the reaction is exothermic, have a cooling bath ready.
-
Post-Procedure: Tightly cap the source container immediately after use.[15] Decontaminate any surfaces that may have come into contact with the chemical.
Protocol: Storage
-
Location: Store in a designated refrigerator, clearly labeled for chemical storage.[4][8]
-
Container: Keep the container tightly sealed to prevent vapor leakage.[16]
-
Segregation: Do not store with incompatible materials, particularly strong oxidizing agents, acids, or bases.[14][15]
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.
Emergency Response Workflow
Protocol: First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][17] Seek medical advice if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention from an ophthalmologist.[19]
-
Ingestion: Do NOT induce vomiting.[18][20] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][9]
Protocol: Fire Response
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][21] A water spray can be used to cool fire-exposed containers.[12]
-
Key Hazards: The compound is combustible. Fire may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[9][22] Containers may explode if heated.[12][22]
-
Firefighter Protection: Responders must wear full protective equipment, including a self-contained breathing apparatus (SCBA).[9][12]
Section 7: Waste Disposal
All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[9]
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Disposal must be conducted through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[16] Do not pour down the drain.[19][22]
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 83881-47-4 [sigmaaldrich.com]
- 5. kmpharma.in [kmpharma.in]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
- 8. 83881-47-4 CAS MSDS ((2-CHLORO-ETHOXY)-ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. accelachem.com [accelachem.com]
- 10. trical.com.au [trical.com.au]
- 11. PPE [growsafe.co.nz]
- 12. conncoll.edu [conncoll.edu]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. carlroth.com [carlroth.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. medline.com [medline.com]
- 20. images.thdstatic.com [images.thdstatic.com]
- 21. METHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Material Safety of Methyl 2-(2-chloroethoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dichotomous Reactivity
Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4) is a bifunctional molecule of significant interest in the realm of pharmaceutical synthesis.[1] Its utility lies in the strategic orchestration of its two key reactive sites: a readily hydrolyzable methyl ester and a chloroethoxy moiety primed for nucleophilic substitution.[1] This dual reactivity makes it a valuable building block, most notably as a crucial intermediate in the synthesis of the second-generation antihistamine, Cetirizine.[2]
However, the very characteristics that make this compound a versatile synthetic tool also necessitate a profound understanding of its potential hazards. The presence of a chlorinated ether and an alkylating chloro group demands a rigorous and informed approach to its handling, storage, and disposal. This guide, intended for the discerning scientist, moves beyond a mere recitation of standard safety data sheet (MSDS) information. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound, thereby empowering researchers to make informed decisions that ensure both experimental success and personal safety.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a substance is paramount to anticipating its behavior, both in a reaction vessel and in the unfortunate event of a release.
| Property | Value | Source |
| CAS Number | 83881-47-4 | [3] |
| Molecular Formula | C₅H₉ClO₃ | [3] |
| Molecular Weight | 152.57 g/mol | [3] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point | 98-99 °C (at 19 Torr) | [4] |
| InChIKey | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [3] |
The Hazard Profile: A Mechanistic Perspective
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed [5]
-
H315: Causes skin irritation [5]
-
H319: Causes serious eye irritation [5]
-
H335: May cause respiratory irritation [5]
Acute Toxicity and Irritation
The "harmful if swallowed" (H302) classification indicates a moderate acute oral toxicity. While a specific LD50 value is not authoritatively established, this classification suggests that ingestion of relatively small quantities could cause significant health effects.
The skin (H315) and serious eye (H319) irritation classifications are likely due to the compound's ability to react with and potentially damage epithelial tissues upon contact. The ester functionality can also undergo hydrolysis, particularly under acidic or basic conditions, to form 2-(2-chloroethoxy)acetic acid and methanol, which may contribute to the irritant effects.[7]
Respiratory irritation (H335) is a common hazard for volatile or aerosolized organic compounds. Inhalation of vapors or mists can lead to irritation of the nose, throat, and lungs.
Strategic Handling and Exposure Control: A Self-Validating System
Given the identified hazards, a multi-layered approach to handling and exposure control is essential. The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes risk.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and potential aerosols.[8] Work surfaces within the hood should be protected with disposable, absorbent liners to contain any minor drips or spills.[9]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be deliberate and based on the specific hazards of the compound.
-
Hand Protection: Due to the presence of a chlorinated hydrocarbon, standard latex or nitrile gloves may not provide sufficient protection against permeation. It is imperative to use gloves specifically rated for resistance to chlorinated organic compounds. Double gloving is a prudent practice, with the outer glove being removed and disposed of immediately after the handling procedure is complete.[10]
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[10] Given the "serious eye irritation" classification, a full-face shield should be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.[11]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[10]
Caption: Logical workflow for PPE selection based on identified hazards.
In the Laboratory: Synthesis and Reactivity Considerations
The primary use of this compound is as an alkylating agent in reactions such as the synthesis of Cetirizine.[2] This involves a nucleophilic substitution (Sₙ2) reaction where the chlorine atom is displaced.[1]
Exemplary Workflow: N-Alkylation in Cetirizine Synthesis
The synthesis of Cetirizine from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and this compound illustrates a typical application.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a properly sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and a suitable base (e.g., sodium carbonate) in an appropriate solvent (e.g., xylene).[2]
-
Addition of Alkylating Agent: Slowly add this compound to the reaction mixture. This addition should be done at a controlled rate to manage any potential exotherm.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to separate the product from the inorganic salts and unreacted starting materials.[6]
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization.
Caption: Experimental workflow for the N-alkylation step in Cetirizine synthesis.
Emergency Procedures: A Proactive Stance
Spill Response
In the event of a spill, immediate and decisive action is required.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, if safe to do so.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described above, including a respirator if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[12]
-
Absorption: Apply the absorbent material to the spill, working from the outside in to prevent spreading.[12]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.
-
Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning materials) as hazardous chemical waste in accordance with institutional and local regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[13]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Environmental Considerations and Disposal
The environmental fate of this compound is not well-documented in publicly available literature. However, its structure suggests several potential environmental pathways. The ester group is susceptible to hydrolysis, which would break the molecule down into 2-(2-chloroethoxy)acetic acid and methanol.[7] The biodegradability of chlorinated organic compounds can be highly variable.[5]
Disposal:
All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain.[15]
Conclusion: Knowledge as the Ultimate Protective Measure
This compound is a powerful tool in the arsenal of the synthetic chemist. Its value in constructing complex pharmaceutical agents is undeniable. However, its utility is intrinsically linked to its reactivity, which in turn dictates its hazard profile. By understanding the chemical principles behind its toxicity and reactivity, researchers can implement handling procedures and engineering controls that are not merely procedural, but are logically derived and scientifically sound. This in-depth approach to safety, grounded in expertise and a commitment to trustworthy practices, is the hallmark of a responsible and successful scientific endeavor.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scies.org [scies.org]
- 10. researchgate.net [researchgate.net]
- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
A Technical Guide to the Solubility of Methyl 2-(2-chloroethoxy)acetate in Common Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(2-chloroethoxy)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties with predictive analysis and provides actionable experimental protocols for determining solubility in your own laboratory settings.
Introduction: Understanding the Molecule
This compound (CAS No. 83881-47-4) is a bifunctional molecule featuring both an ester and a chloroalkane functional group.[1] This structure makes it a valuable intermediate in various organic syntheses, particularly in the pharmaceutical industry.[1][2] A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development.
Physicochemical Properties of this compound
A molecule's solubility is fundamentally governed by its physical and chemical properties. The table below summarizes the key known properties of this compound, which collectively influence its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₃ | ChemScene[3], PubChem[4] |
| Molecular Weight | 152.58 g/mol | ChemScene[3], Sigma-Aldrich[5] |
| Appearance | Colorless to Yellow Liquid | Sigma-Aldrich[5][6] |
| Boiling Point | 98-99 °C (at 19 Torr) | ChemBK[7] |
| Density | 1.2081 g/cm³ | ChemBK[7] |
| Flash Point | 90.1°C | ChemBK[7] |
| Calculated LogP | 0.4148 - 0.6 | ChemScene[3], PubChem[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene[3] |
Predicting Solubility: A Theoretical Framework
The molecule possesses both polar and non-polar characteristics:
-
Polar Features : The presence of an ester group and an ether linkage contributes to its polarity. The three oxygen atoms can act as hydrogen bond acceptors.[3]
-
Non-Polar Features : The ethyl chain and the methyl group contribute to its non-polar character.
The calculated LogP value (a measure of lipophilicity) is relatively low (0.4148 - 0.6), suggesting a degree of hydrophilicity and a preference for more polar environments.[3][4]
Based on this analysis, we can predict the following solubility behavior:
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.
-
Chlorinated Solvents: Such as dichloromethane and chloroform, due to structural similarities.
-
Alcohols: Such as methanol, ethanol, and isopropanol, which can interact with the polar regions of the molecule.
-
-
Moderate to Low Solubility is Expected in:
-
Water: The molecule's polarity suggests some water solubility, but the lack of hydrogen bond donors and the presence of the chloroethyl group may limit it.
-
Non-Polar Solvents: Such as hexane and toluene. The non-polar parts of the molecule will interact with these solvents, but the polar ester and ether groups will be disfavored.
-
The following diagram illustrates the key molecular features of this compound that influence its solubility.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 83881-47-4 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
The Versatile Intermediate: A Technical Guide to the Research Applications of Methyl 2-(2-chloroethoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-chloroethoxy)acetate, a bifunctional molecule featuring both an ester and a chloroalkane moiety, has emerged as a critical building block in modern organic synthesis. Its unique chemical architecture allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a primary focus on its well-documented role in the synthesis of the second-generation antihistamine, Cetirizine. Furthermore, this guide will delve into its broader synthetic utility, offering insights into reaction mechanisms, detailed experimental protocols, and potential applications in other areas of chemical research, including agrochemicals.
Introduction: Unveiling a Key Synthetic Building Block
This compound (CAS No. 83881-47-4) is an organic compound with the chemical formula C₅H₉ClO₃.[1] Its structure is characterized by a chloroethoxy group attached to a methyl acetate, rendering it a versatile reagent in organic synthesis.[2] The presence of two distinct reactive sites—the electrophilic carbon of the chloroethoxy group and the ester functionality—allows for sequential and controlled chemical modifications. The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution, a key reaction in the construction of more complex molecules.[3] This bifunctional nature is the cornerstone of its utility as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 83881-47-4 | [2] |
| Molecular Formula | C₅H₉ClO₃ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 98-99 °C (19 Torr) | [6] |
| Density | 1.2081 g/cm³ | [6] |
| Flash Point | 90.1 °C | [6] |
Core Application: Synthesis of Cetirizine, a Second-Generation Antihistamine
The most prominent and well-documented application of this compound is its pivotal role as a key intermediate in the synthesis of Cetirizine dihydrochloride.[1][4] Cetirizine is a potent and selective second-generation histamine H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria.[4]
The Synthetic Pathway to Cetirizine
The synthesis of Cetirizine from this compound involves a crucial N-alkylation step. In this reaction, this compound serves as the alkylating agent for 1-[(4-chlorophenyl)phenylmethyl]piperazine. This reaction is followed by the hydrolysis of the ester group to yield the final Cetirizine molecule.[4]
Caption: Synthetic Workflow for Cetirizine
Reaction Mechanism: A Closer Look at N-Alkylation
The N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the chloroethoxy group and displacing the chloride ion.
Caption: Mechanism of N-Alkylation
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of the Cetirizine ester intermediate, based on established synthetic routes.[7]
Materials:
-
1-[(4-chlorophenyl)phenylmethyl]piperazine
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine in toluene, add anhydrous potassium carbonate.
-
Heat the mixture to reflux (approximately 110-115 °C).
-
Slowly add this compound to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for 24-30 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Cetirizine ester intermediate.
-
The crude product can be further purified by column chromatography or used directly in the subsequent hydrolysis step.
Table 2: Representative Reaction Parameters and Yields
| Parameter | Value/Condition | Reference |
| Solvent | Toluene | [7] |
| Base | K₂CO₃ | [7] |
| Reaction Temperature | 110-115 °C (Reflux) | [7] |
| Reaction Time | 24-30 hours | [7] |
| Reported Yield | 27.8% - 47% | [7] |
Biological Context: Histamine H1 Receptor Antagonism
Cetirizine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor.[2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a signaling cascade that leads to the symptoms of allergy.[6]
Caption: Histamine H1 Receptor Signaling Pathway
Cetirizine, with its specific molecular structure derived from the incorporation of the this compound fragment, binds to the H1 receptor and stabilizes it in an inactive conformation.[2] This prevents histamine from binding and initiating the downstream signaling events, thereby alleviating allergic symptoms.
Broader Synthetic Potential and Future Directions
While the synthesis of Cetirizine is a major application, the reactivity of this compound opens doors to a wider range of synthetic possibilities.
Potential Applications in Agrochemical Synthesis
The structural motifs present in this compound are also found in various agrochemicals. Its utility as a building block for introducing ether linkages and ester functionalities makes it a candidate for the synthesis of novel herbicides, fungicides, and insecticides. While specific, large-scale applications in this sector are less documented than in pharmaceuticals, its potential as a versatile intermediate for creating libraries of new agrochemical candidates remains an active area of research.[4]
A Scaffold for Novel Drug Discovery
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of diverse molecular scaffolds in drug discovery. The chloroethoxy moiety can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of a wide array of functional groups.[3] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points of diversification. This versatility enables the construction of compound libraries for screening against various biological targets, potentially leading to the discovery of new therapeutic agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with a proven track record in the pharmaceutical industry, most notably in the production of Cetirizine. Its straightforward reactivity, commercial availability, and bifunctional nature make it an ideal building block for constructing complex molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the potential research applications of this compound are poised to expand, solidifying its importance as a key tool for chemists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 5. Buy this compound | 83881-47-4 [smolecule.com]
- 6. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 2-(2-chloroethoxy)acetate as a Versatile Chemical Intermediate
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic selection of intermediates is paramount. Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4) has emerged as a critical and versatile building block, valued for its bifunctional nature.[1] Its structure incorporates two key reactive sites: a terminal chloro group, which is an excellent leaving group for nucleophilic substitution, and a methyl ester, which can be readily hydrolyzed to a carboxylic acid.[2] This dual functionality allows for the sequential and controlled introduction of a flexible ethoxy-acetic acid side chain, a common motif in pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a colorless to yellow liquid under standard conditions.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 83881-47-4 | [1][3][4][5][6][7] |
| Molecular Formula | C₅H₉ClO₃ | [4][5][6][7][8] |
| Molecular Weight | 152.57 g/mol | [2][4][5] |
| Density | 1.2081 g/cm³ | [6] |
| Boiling Point | 98-99 °C (at 19 Torr) | [6] |
| Flash Point | 90.1 °C | [6] |
| IUPAC Name | This compound | [4][8] |
| InChI Key | RDFIZBYHUOHTQI-UHFFFAOYSA-N | [2][3][4] |
| Purity (Typical) | ≥97% | [3][7] |
| Storage | Refrigerator (4°C) | [3][7] |
Synthetic Pathways and Process Optimization
The synthesis of this compound has evolved to favor more efficient, scalable, and environmentally conscious routes.[2] The primary strategies involve either a direct etherification or a two-step oxidation-esterification sequence.
Route A: Williamson Ether Synthesis
This classical and robust method involves the nucleophilic substitution reaction between an alkali salt of 2-chloroethanol and methyl chloroacetate.[2] The choice of a strong base is critical for the deprotonation of 2-chloroethanol, forming the corresponding alkoxide which then acts as the nucleophile.
Protocol 1: Synthesis via Williamson Etherification [2]
-
To a stirred solution of 2-chloroethanol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) at 0°C to form the sodium 2-chloroethoxide in situ.
-
Once the deprotonation is complete, slowly add methyl chloroacetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux until TLC or GC-MS analysis indicates the consumption of the starting materials.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Route B: Oxidation-Esterification Sequence
A more modern and often higher-yielding approach involves the oxidation of a precursor alcohol, 2-(2-chloroethoxy)ethanol, to the corresponding carboxylic acid, which is then esterified.[2] This route has been optimized using green chemistry principles.
2.2.1. Oxidation of 2-(2-chloroethoxy)ethanol
A patented and environmentally benign method utilizes nitric acid in an aqueous medium for the direct oxidation of 2-(2-chloroethoxy)ethanol.[2][9] This process avoids the use of volatile organic compounds (VOCs) and is suitable for large-scale production.[9]
Protocol 2: Nitric Acid-Mediated Oxidation [9]
-
Charge a reaction vessel with 2-chloroethoxy ethanol and water (typically 2-4 times the mass of the alcohol).
-
Slowly add nitric acid (10-65% concentration), with the molar ratio of nitric acid to alcohol being between 1 and 5.
-
Heat the reaction mixture to a temperature between 10°C and 100°C.
-
Maintain the temperature for 18-24 hours until the reaction is complete.
-
Upon completion, the resulting 2-(2-chloroethoxy)acetic acid can be isolated. This method reports yields as high as 95%.[2]
Alternative oxidation methods include using TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) as a catalyst with an oxidant like calcium hypochlorite, achieving a 72% yield for the acid precursor.[2][10]
2.2.2. Esterification
The resulting 2-(2-chloroethoxy)acetic acid is then converted to its methyl ester via standard esterification procedures, most commonly Fischer esterification.[2]
Protocol 3: Fischer Esterification [2]
-
Dissolve the 2-(2-chloroethoxy)acetic acid in an excess of methanol, which serves as both the solvent and the reactant.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, dry, and purify as described in Protocol 1.
Synthesis Pathway Overview
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 3. This compound | 83881-47-4 [sigmaaldrich.com]
- 4. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kmpharma.in [kmpharma.in]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. clearsynth.com [clearsynth.com]
- 9. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 10. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Alkylation Reactions with Methyl 2-(2-chloroethoxy)acetate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of Methyl 2-(2-chloroethoxy)acetate (CAS No: 83881-47-4) in alkylation reactions.[1][2][3][4] As a bifunctional reagent, this compound offers a versatile platform for the introduction of a 2-(methoxycarbonyl)ethoxyethyl moiety onto a variety of nucleophilic substrates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for O-alkylation of phenols and N-alkylation of amines, and discuss the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who seek to leverage this reagent's unique reactivity.
Introduction: The Synthetic Utility of this compound
This compound is a valuable building block in modern organic synthesis, primarily due to its dual reactive centers.[2] Its structure incorporates a reactive chloroalkane and a methyl ester, which can be manipulated in a sequential manner.[1] The chloroethoxy group serves as an efficient electrophile for alkylation reactions, while the methyl ester can be retained as a stable protecting group for a carboxylic acid, to be unmasked via hydrolysis in a later synthetic step.[1]
This bifunctionality is elegantly exploited in the pharmaceutical industry, most notably in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1][5] In this context, this compound acts as the key alkylating agent to construct the core structure of the final active pharmaceutical ingredient (API).[1][2]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 83881-47-4 | [3][4] |
| Molecular Formula | C₅H₉ClO₃ | [3][4] |
| Molecular Weight | 152.57 g/mol | [3] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point | 98-99 °C (at 19 Torr) | [6] |
| Density | ~1.208 g/cm³ | [6] |
Core Reactivity and Mechanistic Considerations
The primary utility of this compound in alkylation stems from the electrophilic nature of the carbon atom bonded to the chlorine. The chlorine atom is an effective leaving group, making this site susceptible to attack by a wide range of nucleophiles.
The SN2 Alkylation Pathway
The predominant mechanism for these transformations is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophile (Nu:⁻) directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion (Cl⁻) in a single, concerted step. This is a versatile method for forming new carbon-heteroatom bonds, such as C-O (with phenols or alcohols) and C-N (with amines).[1]
Caption: General Sₙ2 mechanism for alkylation.
The choice of base is critical. For O-alkylation of phenols, a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. For N-alkylation of amines, the amine itself is often sufficiently nucleophilic, but an ancillary base may be added to scavenge the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt.[7][8]
The Ester Moiety: A Latent Carboxylic Acid
A key strategic advantage of this reagent is that the methyl ester group is generally stable under the basic or neutral conditions used for the SN2 alkylation.[1] This allows the alkylation to proceed selectively at the chloroethoxy tail. In subsequent synthetic steps, the ester can be readily hydrolyzed under acidic or basic conditions to reveal the carboxylic acid functionality.[1] This two-stage approach is fundamental to its role in multi-step syntheses, such as that of Cetirizine.
Application Protocol: O-Alkylation of Phenols
This protocol describes a general procedure for the synthesis of methyl 2-(2-phenoxyethoxy)acetates from substituted phenols.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Typical Molar Eq. |
| Substituted Phenol | Varies | Varies | 1.0 |
| This compound | 83881-47-4 | 152.57 | 1.1 - 1.5 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 - 3.0 |
| Acetone or DMF | 67-64-1 / 68-12-2 | - | Solvent |
| Ethyl Acetate | 141-78-6 | - | Extraction |
| Brine (Saturated NaCl solution) | - | - | Washing |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | - | Drying |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a suitable solvent (e.g., acetone or DMF, ~0.2 M concentration relative to the phenol).
-
Reagent Addition: Stir the suspension vigorously. Add this compound (1.2 eq.) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be more appropriate) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure O-alkylated product.
Application Protocol: N-Alkylation of Amines
This protocol provides a general method for the mono-alkylation of primary or secondary amines. A key challenge in amine alkylation is preventing over-alkylation to form tertiary amines or quaternary ammonium salts.[7][8][9] Using a slight excess of the amine can favor mono-alkylation.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Typical Molar Eq. |
| Primary/Secondary Amine | Varies | Varies | 1.0 - 2.0 |
| This compound | 83881-47-4 | 152.57 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) or DIPEA | 144-55-8 / 7087-68-5 | 84.01 / 129.24 | 1.5 - 2.0 |
| Acetonitrile or Ethanol | 75-05-8 / 64-17-5 | - | Solvent |
| Dichloromethane (DCM) | 75-09-2 | - | Extraction |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | - | Drying |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.5 eq.) and a non-nucleophilic base such as sodium bicarbonate or diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable solvent like acetonitrile.
-
Reagent Addition: Add this compound (1.0 eq.) to the solution. If the reaction is exothermic, maintain the temperature with an ice bath during the addition.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60°C) for 6-24 hours. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the layers and extract the aqueous phase with DCM (2x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution. The resulting crude material can be purified by silica gel chromatography (often with a DCM/methanol or ethyl acetate/hexane gradient) to isolate the desired N-alkylated product.
Caption: A typical experimental workflow for alkylation.
Case Study: Synthesis of Cetirizine Intermediate
The synthesis of Cetirizine provides an excellent industrial example of N-alkylation using this compound.
Caption: Key steps in the synthesis of Cetirizine.
In this process, 1-(4-chlorobenzhydryl)piperazine is N-alkylated with this compound in the presence of a base.[1] The resulting ester intermediate is then subjected to alkaline hydrolysis to yield Cetirizine.[1] This highlights the reagent's capacity for selective alkylation followed by functional group transformation.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It may also be harmful if swallowed (H302).[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, wash the affected area with plenty of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[4]
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2-(methoxycarbonyl)ethoxyethyl group onto nucleophilic substrates. Its predictable reactivity via an SN2 mechanism, coupled with the stability of the ester moiety under typical alkylation conditions, makes it an invaluable tool in multi-step organic synthesis. The protocols outlined in this guide provide a robust framework for its application in both O- and N-alkylation reactions, enabling the efficient construction of complex molecular architectures for pharmaceutical and chemical research.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Buy this compound | 83881-47-4 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. kmpharma.in [kmpharma.in]
Application Notes & Protocols: The Strategic Role of Methyl 2-(2-chloroethoxy)acetate in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of key intermediates. Methyl 2-(2-chloroethoxy)acetate (CAS No: 83881-47-4) has emerged as a critical and versatile building block, prized for its bifunctional nature that allows for the streamlined construction of complex molecular architectures.[1][2] Its structure, featuring both a reactive primary alkyl chloride and a methyl ester, provides chemists with a powerful tool for introducing a flexible ethoxy-acetate sidechain, a common motif in a variety of therapeutic agents.[2]
This technical guide provides an in-depth exploration of this compound's application in pharmaceutical development. We will dissect its core reactivity, present a detailed case study in the synthesis of a blockbuster drug, and provide robust, field-proven protocols for its use in key synthetic transformations.
| Property | Value |
| CAS Number | 83881-47-4[3] |
| Molecular Formula | C₅H₉ClO₃[3][4] |
| Molecular Weight | 152.57 g/mol [2][4] |
| Appearance | Liquid[5] |
| Boiling Point | 98-99 °C (at 19 Torr)[6] |
| Density | ~1.208 g/cm³[6] |
Safety & Handling: this compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[7] All manipulations should be performed in a well-ventilated chemical fume hood. In case of exposure, wash the affected area with plenty of water.[7]
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is rooted in the distinct reactivity of its two key functional groups. Understanding these pathways is fundamental to designing efficient and high-yield synthetic strategies.
Nucleophilic Substitution at the Chloroethoxy Moiety
The primary chlorine atom is an excellent leaving group, rendering the terminal carbon of the ethoxy group highly susceptible to bimolecular nucleophilic substitution (Sɴ2) reactions.[2] This pathway is the cornerstone of its application, allowing for the covalent attachment of the entire ethoxy-acetate fragment to a variety of nucleophiles, such as amines, phenols, and thiols.
The causality behind this choice is clear: the Sɴ2 reaction is one of the most reliable and predictable bond-forming reactions in organic synthesis. The reaction proceeds with a well-defined stereochemical outcome (inversion of configuration, if the carbon were chiral) and is generally high-yielding with appropriate nucleophiles.
Caption: General Sɴ2 reaction at the chloroethoxy moiety.
The Ester as a Protected Carboxylic Acid
The methyl ester group is relatively stable under neutral and mildly acidic conditions but is readily cleaved via hydrolysis under basic (saponification) or strong acidic conditions to yield the corresponding carboxylic acid.[2] This feature is strategically employed in multi-step syntheses. The ester acts as a protecting group for the carboxylic acid, preventing its unwanted reactivity (e.g., acting as an acid or nucleophile) during earlier steps, such as the Sɴ2 alkylation. It can then be deprotected in a final, dedicated step to reveal the desired API.[2]
Caption: Base-catalyzed hydrolysis (saponification) of the ester.
Application Profile: Synthesis of Cetirizine
A quintessential example showcasing the power of this compound is its use in the synthesis of Cetirizine, a widely used second-generation antihistamine for the treatment of allergies.[2][8] The synthesis elegantly combines the two primary modes of reactivity in a sequential manner.
The overall strategy involves first alkylating the secondary amine of a piperazine core via an Sɴ2 reaction, followed by saponification of the methyl ester to furnish the final carboxylic acid active ingredient.[8]
Detailed Synthetic Workflow for Cetirizine
Caption: Synthetic workflow for Cetirizine using MCEA.
Experimental Protocols
The following protocols are based on established literature procedures and represent a self-validating system for the synthesis of Cetirizine.[8]
Protocol 1: N-Alkylation to Form the Ester Intermediate
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(4-chlorobenzhydryl)piperazine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous sodium carbonate (Na₂CO₃, 2.0 eq) and xylene (approx. 10 mL per gram of piperazine starting material).
-
Reagent Addition: While stirring the suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Causality Note: Sodium carbonate is a mild, inexpensive inorganic base, sufficient to neutralize the HCl generated during the reaction. Xylene is a high-boiling, non-polar solvent suitable for driving the reaction to completion at elevated temperatures. An excess of the alkylating agent is used to ensure full conversion of the starting piperazine.
-
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with xylene. Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate, which can be used in the next step with or without further purification.
Protocol 2: Saponification to Cetirizine
-
Reactor Setup: Dissolve the crude ester intermediate from the previous step in absolute ethanol (EtOH).
-
Base Addition: Add a solution of potassium hydroxide (KOH, 3.0 eq) in ethanol.
-
Causality Note: KOH is a strong base that rapidly hydrolyzes the ester. Ethanol is a suitable solvent that dissolves both the organic ester and the inorganic base. A significant excess of base ensures the reaction goes to completion.
-
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the disappearance of the ester intermediate by TLC or LC-MS.
-
Workup and Isolation: a. Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. b. Dissolve the residue in water. c. Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. d. Carefully acidify the aqueous layer with aqueous hydrochloric acid (HCl) to a pH of ~4-5, at which point the Cetirizine product will precipitate. e. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield Cetirizine hydrochloride.
| Step | Key Reagents | Solvent | Conditions | Reported Yield |
| N-Alkylation | Na₂CO₃, MCEA | Xylene | Reflux | ~28% (isolated)[8] |
| Saponification | KOH | Ethanol | Reflux | ~81% (from salt)[8] |
General Application Protocols
Beyond specific named drugs, this compound is a workhorse for introducing the ethoxy-acetate moiety onto various scaffolds.
General Protocol for O-Alkylation of Phenols
This protocol describes a standard Williamson ether synthesis approach, which is highly effective for coupling phenols with MCEA.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the desired phenol (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Deprotonation: Add a suitable base. For routine applications, potassium carbonate (K₂CO₃, 1.5 eq) is effective. For less acidic phenols or faster reaction times, a stronger base like sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) can be used. Stir at room temperature for 30 minutes.
-
Causality Note: The reaction requires the formation of the more nucleophilic phenoxide anion. The choice of base depends on the pKa of the phenol. K₂CO₃ is safer and easier to handle, while NaH is more powerful but requires more stringent anhydrous conditions.
-
-
Alkylation: Add this compound (1.2 eq) dropwise to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Workup: a. Cool the reaction to room temperature. b. Carefully pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands as a testament to the power of bifunctional reagents in modern pharmaceutical synthesis. Its predictable reactivity, commercial availability, and demonstrated success in constructing complex APIs like Cetirizine secure its place as an invaluable tool for researchers and drug development professionals.[1] By mastering the application of its dual handles—the alkyl chloride for nucleophilic substitution and the methyl ester for controlled deprotection—chemists can significantly shorten synthetic routes, improve process efficiency, and accelerate the discovery and development of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. kmpharma.in [kmpharma.in]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
Methyl 2-(2-chloroethoxy)acetate: A Versatile Bifunctional Building Block for Complex Molecule Synthesis
Senior Application Scientist Note: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2-(2-chloroethoxy)acetate as a strategic building block in the synthesis of complex organic molecules. The focus is on leveraging its bifunctional nature to construct intricate molecular architectures, with practical insights into reaction mechanisms and detailed protocols.
Introduction: Unveiling a Key Synthetic Intermediate
This compound (CAS No. 83881-47-4) is a valuable bifunctional molecule that has emerged as a critical intermediate in various synthetic endeavors, most notably in the pharmaceutical industry.[1] Its structure, featuring both a reactive chloroethyl ether moiety and a methyl ester group, allows for sequential or orthogonal chemical transformations, making it an ideal starting point for the construction of more complex molecular frameworks.[2] This guide will explore the core reactivity of this compound and provide detailed protocols for its application, with a particular focus on its pivotal role in the synthesis of active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 83881-47-4 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C₅H₉ClO₃ | [3][4][6][7][8] |
| Molecular Weight | 152.57 g/mol | [2][3][9] |
| Appearance | Colorless to Yellow Liquid | [5] |
| Boiling Point | 98-99 °C (at 19 Torr) | [6] |
| Density | 1.2081 g/cm³ | [6] |
| Flash Point | 90.1°C | [6] |
| Purity | ≥97% | [4][5][9] |
| Storage | 4°C or Refrigerator | [4][5] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the chloroethoxy moiety and the methyl ester. This bifunctionality allows for a range of strategic chemical manipulations.
Nucleophilic Substitution at the Chloroethoxy Moiety
The primary chloroalkane functionality is susceptible to nucleophilic substitution reactions, typically proceeding through an S_N2 mechanism.[2] The chlorine atom serves as an effective leaving group, readily displaced by a wide array of nucleophiles. This reaction is fundamental to its application as a building block, enabling the introduction of diverse functionalities.[2] Common nucleophiles include amines, phenols, thiols, and carbanions. The general transformation involves the attack of the nucleophile on the carbon atom bonded to the chlorine, resulting in the formation of a new carbon-nucleophile bond.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 3. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 83881-47-4 [sigmaaldrich.cn]
- 6. chembk.com [chembk.com]
- 7. kmpharma.in [kmpharma.in]
- 8. clearsynth.com [clearsynth.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Quantification of Methyl 2-(2-chloroethoxy)acetate
Introduction
Methyl 2-(2-chloroethoxy)acetate is a key chemical intermediate, primarily utilized in the synthesis of various Active Pharmaceutical Ingredients (APIs). A notable application is in the production of Cetirizine, a widely used second-generation antihistamine[1][2]. The purity and concentration of this intermediate are critical parameters that can significantly influence the yield, purity, and safety profile of the final API[3]. Therefore, robust and reliable analytical methods for the precise quantification of this compound are indispensable for quality control in pharmaceutical manufacturing and for ensuring regulatory compliance.
This document provides detailed application notes and protocols for two distinct, validated analytical methods for the quantification of this compound:
-
A Gas Chromatography-Flame Ionization Detection (GC-FID) method for the determination of purity and for assay in bulk material.
-
A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level quantification of this compound, particularly relevant for cleaning validation or residual analysis.
These methods have been designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability[4][5][6].
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to the development of a robust analytical method.
| Property | Value | Source |
| CAS Number | 83881-47-4 | [7][8] |
| Molecular Formula | C5H9ClO3 | [7][8] |
| Molecular Weight | 152.58 g/mol | [7][8] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point | 98-99 °C at 19 Torr | [7] |
| Flash Point | 90.1 °C | [7] |
| Solubility | Soluble in common organic solvents like methanol, acetone, and dichloromethane[4][8] | General Chemical Knowledge |
PART 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Rationale and Applicability
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound[9]. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds, making this method suitable for purity assessment and the primary assay of the bulk intermediate. The selection of a mid-polarity column is based on the need to achieve good separation between the main analyte and potential process-related impurities.
Potential Impurities
A critical aspect of method development is ensuring specificity. Based on common synthetic routes for this compound, such as the esterification of 2-(2-chloroethoxy)acetic acid or the reaction of 2-chloroethanol with methyl chloroacetate, the following potential impurities should be considered[1]:
-
Starting Materials: 2-chloroethanol, methyl chloroacetate, 2-(2-chloroethoxy)acetic acid.
-
By-products: Dioxane, and other related ether or ester compounds.
-
Residual Solvents: Methanol, Toluene.
The developed GC-FID method must be able to resolve the this compound peak from these potential impurities.
Experimental Workflow
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. s4science.at [s4science.at]
- 4. iltusa.com [iltusa.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Quantitative Analysis of Methyl 2-(2-chloroethoxy)acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Methyl 2-(2-chloroethoxy)acetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the second-generation antihistamine, Cetirizine.[1][2] Given its role as a critical building block, ensuring its purity is paramount to the safety and efficacy of the final drug product.[3] Trace-level impurities, which can arise from the synthetic route, have the potential to be genotoxic and must be rigorously controlled.[4][5][6]
This application note presents a detailed protocol for the quantitative analysis of this compound and its potential process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to be robust, sensitive, and specific, aligning with the principles of analytical procedure validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][7][8][9]
The inherent volatility of this compound and its related substances makes GC an ideal analytical technique.[10][11] Coupling gas chromatography with mass spectrometry provides unequivocal identification and accurate quantification, which is essential for impurity profiling in pharmaceutical manufacturing.[10][12]
Analytical Strategy: Causality and Method Design
The selection of GC-MS for this analysis is predicated on the physicochemical properties of the analyte and the need for high sensitivity and specificity in impurity analysis.[10][12] this compound is a volatile organic compound, making it amenable to gas chromatography without the need for derivatization.[11] The use of a mass spectrometer as a detector offers superior selectivity compared to other detectors like Flame Ionization Detector (FID), which is crucial for distinguishing the target analyte from structurally similar impurities, especially at trace levels.[10]
The proposed method is developed based on the following considerations:
-
Potential Impurities: The synthetic routes for this compound often involve starting materials such as 2-chloroethoxy ethanol and methyl chloroacetate.[7] Therefore, these compounds, along with the precursor acid, 2-(2-chloroethoxy)acetic acid, are considered potential impurities. Their boiling points are critical for establishing a suitable GC temperature program that ensures their separation from the main analyte and each other.
-
Column Selection: A mid-polarity capillary column is chosen to provide optimal selectivity for the halogenated ester analyte and its potential impurities, which exhibit a range of polarities.[8][9][13][14]
-
Sample Preparation: A simple dilution with a suitable organic solvent is employed for sample preparation, ensuring ease of use and minimizing potential sources of error.[4][15]
-
Validation: The protocol is designed to be readily validatable according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3][7][8][9]
Materials and Methods
Instrumentation and Reagents
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column.
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent.
-
Reference Standards:
-
This compound (CAS: 83881-47-4)
-
2-Chloroethoxy ethanol (CAS: 628-89-7)
-
Methyl chloroacetate (CAS: 96-34-4)
-
2-(2-chloroethoxy)acetic acid (CAS: 14869-41-1)
-
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of each impurity (2-chloroethoxy ethanol, methyl chloroacetate, and 2-(2-chloroethoxy)acetic acid) into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with Dichloromethane.
-
Spiked Sample Solution: Prepare a solution of the test sample in Dichloromethane at a suitable concentration (e.g., 10 mg/mL). Spike this solution with known amounts of the standard and impurity stock solutions to assess accuracy and specificity.
-
Test Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
GC-MS Protocol: A Step-by-Step Guide
The following protocol provides a starting point for the analysis. Method optimization may be required based on the specific instrumentation and sample matrix.
GC Instrument Configuration
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | To handle a wide range of concentrations. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 20:1 | Can be adjusted based on sample concentration to avoid column overloading. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for the chosen column dimensions. |
Oven Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
| - | 50 | 2 | Initial temperature to focus the analytes at the head of the column. |
| 10 | 180 | 0 | Ramps through the boiling points of potential impurities and the analyte. |
| 25 | 240 | 5 | Cleans the column of any high-boiling point residues. |
Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Ion Source Temperature | 230 °C | Standard temperature for EI. |
| Quadrupole Temperature | 150 °C | Standard temperature for the quadrupole. |
| Acquisition Mode | Full Scan (m/z 40-200) & SIM | Full scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the detector. |
Data Analysis and Quantification
-
Identification: Identify the peaks of this compound and its impurities by comparing their retention times and mass spectra with those of the reference standards.
-
Quantification: Use the peak area from the SIM data for quantification. Construct a calibration curve using a series of standard solutions of known concentrations.
Expected Results and Data Presentation
The described GC-MS method is expected to provide excellent separation and quantification of this compound and its potential impurities.
Physicochemical Properties of Analyte and Potential Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl chloroacetate | 96-34-4 | 108.52 | 130-132[10][12][15][16] |
| 2-Chloroethoxy ethanol | 628-89-7 | 124.57 | 185[7][17] |
| This compound | 83881-47-4 | 152.57 | 98-99 (at 19 Torr) |
| 2-(2-chloroethoxy)acetic acid | 14869-41-1 | 138.55 | 289.75 (at 760 mmHg)[5] |
Note: The boiling point of this compound is reported at reduced pressure. Its boiling point at atmospheric pressure is expected to be significantly higher.
Chromatographic Performance
The method should yield sharp, symmetrical peaks for all analytes with good resolution. The elution order is expected to follow the boiling points, with the more volatile compounds eluting first.
Workflow and Validation Diagrams
GC Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Analytical Method Validation Logic
Caption: Logical framework for the validation of the analytical method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The methodology is designed to be a reliable starting point for researchers, scientists, and drug development professionals for routine quality control and impurity profiling. The described method, once validated, will ensure the purity and safety of this critical pharmaceutical intermediate, contributing to the overall quality of the final drug product.
References
- 1. 2-(2-Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]
- 2. 2-(2-Chloroethoxy)acetic acid|14869-41-1|Light yellow or colorless transparent liquid, 98%+--Prisun Pharmatech Co.,Ltd. [prisunpharma.com]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. 2-(2-氯乙氧基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. 2-(2-Chloroethoxy)ethanol, 99% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. 2-(2-Chloroethoxy)acetic acid | 14869-41-1 [sigmaaldrich.com]
- 9. shimadzu.com [shimadzu.com]
- 10. クロロ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methyl Chloroacetate | 96-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Methyl Chloroacetate [drugfuture.com]
- 16. aquilaorganics.com [aquilaorganics.com]
- 17. 628-89-7 2-(2-Chloroethoxy)ethanol AKSci D779 [aksci.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification and Purity Determination of Methyl 2-(2-chloroethoxy)acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2-(2-chloroethoxy)acetate, a key intermediate in various organic syntheses. As a Senior Application Scientist, this guide moves beyond a simple protocol, elucidating the scientific rationale behind the method development choices—from stationary phase selection to mobile phase optimization—to ensure accuracy, reproducibility, and compliance with rigorous industry standards. The protocol is designed for quantitative analysis and purity assessment, incorporating system suitability tests and validation procedures aligned with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document serves as a practical, field-proven guide for researchers and quality control analysts in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound is a polar organic compound whose accurate quantification is critical for ensuring reaction efficiency and final product purity in drug development and chemical manufacturing. The presence of an ester chromophore makes it suitable for UV detection, while its polar nature, attributed to the ether and ester functional groups, presents a specific challenge for retention in traditional reversed-phase chromatography.
The primary objective was to develop a simple, rapid, and reliable isocratic reversed-phase HPLC (RP-HPLC) method. The core challenge in analyzing polar molecules like this compound is achieving adequate retention on hydrophobic stationary phases (like C18) without resorting to complex mobile phases such as ion-pairing agents, which can compromise method robustness and detector compatibility.[4][5] Therefore, our development strategy focused on selecting a stationary phase with enhanced polar retention capabilities and optimizing a simple aqueous-organic mobile phase for optimal separation and peak shape.
This guide is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH Q2(R2) guideline for the validation of analytical procedures, ensuring the developed method is fit for its intended purpose.[3][6][7][8]
Analyte Physicochemical Properties
Understanding the properties of the target analyte is the foundation of logical method development. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₃ | [9][10][11] |
| Molecular Weight | 152.58 g/mol | [9][10] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point | 98-99 °C (at 19 Torr) | [9] |
| Calculated LogP | 0.6 | [10][12] |
| UV Absorbance | Predicted n→π* transition ~205-210 nm | [13] |
The low LogP value confirms the compound's polar nature, guiding the selection of an appropriate reversed-phase column. The ester functional group provides a chromophore, allowing for UV detection at low wavelengths.
HPLC Method Development: A Causality-Driven Approach
The development of this method was not a matter of trial and error but a series of deliberate choices based on the analyte's chemistry and established chromatographic principles.
Column Selection: Addressing the Polarity Challenge
The Challenge : Highly polar analytes, when analyzed with mobile phases containing a high percentage of water, may be poorly retained on conventional C18 columns, often eluting in the void volume. This phenomenon, known as "phase dewetting" or "phase collapse," can occur when the aqueous content exceeds 95%, leading to a dramatic loss of retention and reproducibility.[4]
The Solution : A polar-endcapped C18 column was selected. Unlike traditional C18 columns that use nonpolar trimethylsilyl groups to endcap residual silanols, polar-endcapped columns use a more polar group.[14] This modification creates a more hydrophilic surface, preventing phase collapse in highly aqueous mobile phases and providing an alternative retention mechanism for polar compounds through hydrogen bonding, thereby improving peak shape and retention time stability.
Mobile Phase Selection and Optimization
-
Organic Modifier : Acetonitrile was chosen over methanol. Its lower viscosity results in lower backpressure, and its lower UV cutoff wavelength (~190 nm) provides a cleaner baseline at the low detection wavelength required for the analyte.
-
Aqueous Component : A phosphate buffer (pH 3.0) was incorporated. While this compound is neutral, a buffered mobile phase is crucial for method robustness. It maintains a constant pH, which prevents the ionization of silica's free silanol groups, minimizing undesirable secondary interactions and leading to improved peak symmetry.
-
Composition : The final mobile phase composition was optimized to achieve a retention time of approximately 4-6 minutes, allowing for sufficient separation from the solvent front and any potential early-eluting impurities, while ensuring a short run time for high throughput.
Detection Wavelength
The ester carbonyl group exhibits a weak n→π* electronic transition around 205-215 nm. Based on UV spectra of similar acetate esters, a detection wavelength of 210 nm was selected to maximize sensitivity while minimizing baseline noise from the mobile phase.[13][15]
Experimental Protocol: A Step-by-Step Guide
This section provides the detailed, validated protocol for the analysis of this compound.
Instrumentation and Materials
-
Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector, autosampler, column oven, and data acquisition software.
-
Column : Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3).
-
Chemicals :
-
This compound reference standard (>97% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade).
-
Phosphoric acid (o-phosphoric acid, 85%).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0 / Acetonitrile = 70:30 v/v) :
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Combine 700 mL of the filtered buffer with 300 mL of acetonitrile. Mix well and degas before use.
-
-
Diluent : Mobile Phase (70:30 Buffer:Acetonitrile).
-
Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary.
-
-
Working Standard Solution (100 µg/mL) :
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution (Approx. 100 µg/mL) :
-
Prepare a stock solution of the sample to be tested, targeting a final concentration of approximately 100 µg/mL of this compound in the diluent.
-
HPLC Operating Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Analysis Workflow
The diagram below outlines the complete workflow from sample preparation to final data analysis.
Caption: HPLC analysis workflow for this compound.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are based on USP <621>.[6][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.8 | Ensures peak symmetry, indicating minimal undesirable secondary interactions.[17] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injector and pumping system. |
Method Validation Protocol (ICH Q2(R2) Framework)
To demonstrate that the analytical procedure is suitable for its intended purpose, a validation study must be performed.[3] The following outlines the protocol for key validation parameters.
Caption: Hierarchy of analytical method validation parameters.
-
Specificity : Analyze a blank (diluent), a placebo (sample matrix without analyte), the standard solution, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of this compound.
-
Linearity : Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration.
-
Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy : Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.
-
-
Precision :
-
Repeatability : Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria : The %RSD for both studies should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) : Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established by finding the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness : Intentionally vary critical method parameters (e.g., pH of mobile phase by ±0.2 units, column temperature by ±5 °C, mobile phase composition by ±2% absolute) and assess the impact on the results.
-
Acceptance Criteria : System suitability parameters must still be met, and the results should not be significantly affected by the minor changes.
-
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. By explaining the causality behind the experimental design, from column and mobile phase selection to the validation strategy, this guide empowers researchers and QC analysts to implement a robust, reliable, and compliant analytical procedure. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chembk.com [chembk.com]
- 10. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3 | CID 251808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. UV-Vis Spectrum of Ethyl Acetate | SIELC Technologies [sielc.com]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. Chromatography [usp.org]
Application Notes and Protocols: The Versatility of Methyl 2-(2-chloroethoxy)acetate in Nucleophilic Substitution Reactions
Abstract
Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4) is a bifunctional reagent of significant interest in modern organic synthesis and pharmaceutical development. Its structure, featuring a reactive primary alkyl chloride and a methyl ester, allows for selective manipulation and makes it a valuable building block for complex molecular architectures.[1] This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols. We will delve into reactions with nitrogen, oxygen, and sulfur nucleophiles, offering researchers and drug development professionals the foundational knowledge to effectively utilize this versatile intermediate.
Introduction: Chemical Profile and Strategic Importance
This compound is a fine chemical intermediate whose utility is anchored in its two distinct reactive sites.[2] The primary locus of reactivity is the carbon atom bonded to the chlorine, which is highly susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group, facilitating bimolecular nucleophilic substitution (SN2) reactions.[1] Concurrently, the methyl ester moiety can be retained throughout a synthetic sequence or can be hydrolyzed under acidic or basic conditions to unmask a carboxylic acid, providing another point for molecular diversification.[1][3] This dual functionality makes it a strategic precursor in the synthesis of Active Pharmaceutical Ingredients (APIs), such as the second-generation antihistamine, Cetirizine.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 83881-47-4 | [4] |
| Molecular Formula | C₅H₉ClO₃ | [4][5] |
| Molecular Weight | 152.58 g/mol | [4][6] |
| Boiling Point | 98-99 °C (at 19 Torr) | [6] |
| Density | 1.208 g/cm³ | [6] |
| Flash Point | 90.1 °C | [6] |
| Storage | Store at 4°C | [4] |
Core Reactivity: The SN2 Mechanism
The primary mode of reaction for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism .[1] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[7][8]
Key Mechanistic Features:
-
Concerted Reaction: Bond formation between the nucleophile and the carbon, and bond breakage between the carbon and the chlorine, occur simultaneously.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry if the carbon is a chiral center (which is not the case for this molecule).
-
Bimolecular Kinetics: The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile.
Caption: General SN2 reaction mechanism with a nucleophile.
Reactions with Nitrogen Nucleophiles
The reaction with nitrogen-containing nucleophiles, such as primary and secondary amines, is a robust method for forming a new carbon-nitrogen bond.[1] This reaction is fundamental in synthesizing a vast array of pharmaceutical compounds.
3.1. N-Alkylation of Amines
Primary and secondary amines are effective nucleophiles that readily displace the chloride ion.[1] The reaction typically requires a base to neutralize the HCl generated, or a 2:1 molar ratio of amine to the electrophile, where the excess amine acts as the base.[9]
Application Insight: This reaction is a key step in the synthesis of many drug molecules. For example, alkylating a substituted piperazine derivative with this compound is a known route towards the synthesis of Cetirizine.[1]
3.2. Intramolecular Cyclization: Synthesis of Morpholin-3-ones
A particularly powerful application is the reaction with amino alcohols, such as 2-aminoethanol (monoethanolamine). This proceeds via an initial N-alkylation followed by an intramolecular cyclization (lactamization) to form a morpholin-3-one ring system, a common scaffold in medicinal chemistry.[10] The reaction is typically promoted by a base which deprotonates the alcohol, creating a potent alkoxide nucleophile that attacks the ester carbonyl.
Caption: Pathway for the synthesis of Morpholin-3-one.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, particularly alkoxides derived from alcohols, react via a Williamson ether synthesis to form a new ether linkage.[1][11]
This reaction is a classic and reliable method for constructing C-O bonds.[12][13] The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH) or sodium metal, to generate the more nucleophilic alkoxide ion.[11][12] This alkoxide then readily participates in the SN2 reaction.
Causality Behind Experimental Choice: Using a strong, non-nucleophilic base like NaH is crucial. It efficiently deprotonates the alcohol to form the alkoxide without competing in the subsequent substitution reaction. The choice of an aprotic solvent like THF or DMF is also important as it prevents protonation of the highly basic alkoxide.
Reactions with Sulfur Nucleophiles
Thiols are potent nucleophiles, often more so than their alcohol counterparts in polar aprotic solvents. They react efficiently with this compound to form thioethers (sulfides).
The reaction can be carried out with the neutral thiol, but it is significantly accelerated by converting the thiol to its conjugate base, the thiolate, using a mild base like triethylamine (Et₃N) or a stronger base like sodium hydroxide. Thiolates are exceptionally strong nucleophiles and react rapidly.[14][15]
Field-Proven Insight: While the reaction proceeds readily, thiols are susceptible to oxidation to disulfides, especially under basic conditions in the presence of air.[15] It is therefore advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to maximize the yield of the desired thioether.
Detailed Application Protocols
The following protocols are designed as self-validating systems. Each step includes a rationale, and checkpoints (e.g., TLC monitoring) are included to ensure reaction progression.
General Experimental Workflow
Caption: A typical workflow for reaction, workup, and purification.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
Objective: To synthesize Methyl 2-(2-(morpholino)ethoxy)acetate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃, 1.5 eq, optional, if using 1.1 eq of amine)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, inert atmosphere setup (N₂/Ar).
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add morpholine (2.2 eq). The second equivalent acts as a base to scavenge the HCl formed. Alternative: Use morpholine (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Reaction: Stir the mixture at 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solid. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure product.
Protocol 2: Synthesis of a Morpholin-3-one Derivative
Objective: To synthesize 4-(2-hydroxyethyl)morpholin-3-one via intramolecular cyclization. (This is an illustrative example; typically, a simple morpholin-3-one is formed from aminoethanol). A more direct synthesis of morpholin-3-one is cited.[16][17]
Materials:
-
N-alkylation product from Protocol 1 (using Diethanolamine instead of Morpholine)
-
Sodium methoxide (NaOMe, 1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere.
Procedure:
-
Setup: Dissolve the N-alkylated intermediate (the product of reacting diethanolamine with this compound) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor by TLC for the disappearance of the starting material (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and carefully neutralize with a weak acid (e.g., ammonium chloride solution).
-
Extraction: Concentrate the mixture to remove methanol. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
Objective: To synthesize Methyl 2-(2-(benzyloxy)ethoxy)acetate.
Materials:
-
Benzyl alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.05 eq)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere.
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.1 eq). Wash the NaH with dry hexanes to remove mineral oil, then carefully decant the hexanes. Add anhydrous THF.
-
Alkoxide Formation: Cool the THF/NaH slurry to 0 °C. Add a solution of benzyl alcohol (1.0 eq) in THF dropwise via a dropping funnel. Stir for 30-60 minutes at 0 °C, allowing for the evolution of H₂ gas to cease.
-
SN2 Reaction: Add this compound (1.05 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Workup: Carefully quench the reaction by slowly adding a saturated solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Safety and Handling
This compound is a laboratory chemical and should be handled with appropriate care.[2]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[18]
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water.[18] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[18]
-
Spills: Absorb spills with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation.[18]
Conclusion
This compound is a highly effective and versatile bifunctional reagent. Its predictable reactivity through the SN2 mechanism allows for the straightforward synthesis of a wide range of derivatives containing new C-N, C-O, and C-S bonds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this valuable building block into their synthetic strategies, particularly in the fields of medicinal chemistry and drug development.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. richmond-hall.weebly.com [richmond-hall.weebly.com]
- 8. studylib.net [studylib.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkoxide - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Exploiting Thiol Modifications | PLOS Biology [journals.plos.org]
- 16. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 17. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]
- 18. kmpharma.in [kmpharma.in]
Application Notes & Protocols: The Strategic Use of Methyl 2-(2-chloroethoxy)acetate in Agrochemical Synthesis
Abstract and Strategic Overview
Methyl 2-(2-chloroethoxy)acetate (MCEA) is a bifunctional reagent of significant value in the synthesis of complex organic molecules, including a variety of agrochemicals.[1] Its structure, featuring a reactive primary alkyl chloride and a methyl ester, allows for its strategic incorporation as a flexible linker or a side-chain precursor.[1] This document provides an in-depth guide for research scientists on the practical application of MCEA in agrochemical synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols for novel applications. The core utility of MCEA lies in its capacity for sequential, selective reactions at its two distinct functional sites: the chloroethoxy moiety for nucleophilic substitution and the ester for hydrolysis or transesterification.[1]
Chemical & Physical Properties of MCEA
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 83881-47-4 | [2][3][4][5] |
| Molecular Formula | C₅H₉ClO₃ | [2][5] |
| Molecular Weight | 152.58 g/mol | [2][4] |
| Appearance | Colorless to Yellow Liquid | |
| IUPAC Name | This compound | [4] |
| SMILES | COC(=O)COCCCl | [2][4] |
| Storage | Store in refrigerator (4°C) | [2] |
Core Synthetic Application: Williamson Ether Synthesis for Herbicide Scaffolds
A primary application of MCEA in agrochemical development is the construction of ether linkages, a common motif in diphenyl ether herbicides. The reaction proceeds via a classical Williamson ether synthesis, a reliable and high-yielding SN2 reaction.
Principle and Mechanistic Insight
The reaction involves the deprotonation of a phenolic substrate to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic carbon of the chloroethoxy group in MCEA, displacing the chloride leaving group.
-
Causality of Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the phenol without promoting significant hydrolysis of the MCEA ester group under anhydrous conditions.[6][7]
-
Solvent: A polar, aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it highly reactive. They also favor the SN2 pathway over competing elimination reactions.
-
Temperature: Moderate heating (e.g., 60-85°C) is typically required to provide sufficient activation energy for the reaction to proceed at a practical rate.[6]
-
General Protocol: Synthesis of Aryl Ether Acetate Derivatives
This protocol details the synthesis of an MCEA-derived aryl ether, a key intermediate for various herbicides.
Materials:
-
Substituted Phenol (e.g., 4-nitrophenol)
-
This compound (MCEA)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature to facilitate phenoxide formation.
-
MCEA Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired aryl ether acetate derivative.
Workflow Visualization
Caption: Workflow for Williamson ether synthesis using MCEA.
Secondary Transformation: Unmasking the Carboxylic Acid
The methyl ester of the MCEA-derived product serves as a protected carboxylic acid.[1] This ester can be readily hydrolyzed to reveal the carboxylic acid, which can alter the compound's biological properties or serve as a handle for further derivatization (e.g., amide formation).
Protocol: Saponification of the Methyl Ester
Principle: This is a base-catalyzed nucleophilic acyl substitution. Hydroxide attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.
Materials:
-
MCEA-derived ester (from Protocol 3.2)
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 3 M)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add aqueous NaOH solution (2.0 eq) and stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC.
-
Acidification: Once the reaction is complete, cool the flask in an ice bath and slowly add aqueous HCl solution until the pH is ~2. A precipitate of the carboxylic acid may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid product.
Transformation Visualization
Caption: Hydrolysis of the MCEA-derived ester to a carboxylic acid.
Safety and Handling
MCEA is a hazardous chemical and must be handled with appropriate precautions.[3]
GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment:
-
Spills: In case of a spill, absorb with an inert material and place in a sealed container for chemical waste disposal. Ensure adequate ventilation.[3]
-
Storage: Store in a tightly sealed container in a refrigerator (4°C) away from incompatible materials such as strong oxidizing agents and strong bases.[2]
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. kmpharma.in [kmpharma.in]
- 4. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Lactofen synthesis - chemicalbook [chemicalbook.com]
- 7. CN103694123A - Preparation method of lactofen - Google Patents [patents.google.com]
The Versatile Building Block: Harnessing Methyl 2-(2-chloroethoxy)acetate for the Synthesis of Advanced Specialty Polymers
Introduction: A Gateway to Functional Macromolecules
In the landscape of specialty polymer development, the strategic selection of monomers is paramount to achieving desired material properties and functionalities. Methyl 2-(2-chloroethoxy)acetate, a seemingly unassuming chemical entity, emerges as a potent and versatile building block for the creation of sophisticated polymers with tailored characteristics. Its unique molecular architecture, featuring a reactive chloroethoxy side chain and an ester group, provides a dual handle for both polymerization and subsequent functionalization. This guide offers an in-depth exploration of the application of this compound in the preparation of specialty polymers, providing researchers, scientists, and drug development professionals with both the foundational knowledge and practical protocols to leverage this monomer's full potential. While this document focuses on the conceptual application of its acrylate derivative in polymerization, the principles of post-polymerization modification are broadly applicable to polymers bearing the chloroethoxy functional group.
The core advantage of incorporating a monomer derived from this compound into a polymer backbone lies in the latent reactivity of the chloroethyl group. This electrophilic site is amenable to a wide array of nucleophilic substitution reactions, allowing for the post-polymerization grafting of various functional moieties. This strategy enables the synthesis of a "universal" precursor polymer that can be subsequently tailored for diverse applications, ranging from stimuli-responsive materials for controlled drug release to advanced coatings and biomaterials. This approach circumvents the often-challenging synthesis and polymerization of complex, multi-functional monomers.
Physicochemical Properties and Safety Considerations
A thorough understanding of the monomer's properties is crucial for its effective and safe utilization in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C5H9ClO3 | [1] |
| Molar Mass | 152.57 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Density | 1.2081 g/cm³ | [3] |
| Boiling Point | 98-99 °C at 19 Torr | [3] |
| Flash Point | 90.1°C | [3] |
| Storage | Refrigerator | [2] |
Safety and Handling: this compound is a chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[4] It is harmful if swallowed and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water.[5] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Application Notes: Crafting Specialty Polymers for Tomorrow's Innovations
The true power of incorporating a monomer derived from this compound lies in the creation of functional polymers with precisely controlled architectures and properties. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for this purpose, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Stimuli-Responsive Polymers for Targeted Drug Delivery
One of the most exciting applications of polymers derived from this compound is in the field of controlled and targeted drug delivery.[1] The chloroethoxy side chains of a precursor polymer can be modified with moieties that respond to specific physiological or external stimuli, such as pH, temperature, or enzymes.[6][7]
Conceptual Application: A block copolymer could be synthesized via RAFT polymerization, with one block being hydrophobic and the other being a poly(acryloyl 2-(2-chloroethoxy)acetate) block. The chloroethoxy groups can then be functionalized with a pH-sensitive group, such as a primary amine. At physiological pH (7.4), the amine groups would be partially protonated, rendering the block hydrophilic and allowing the copolymer to self-assemble into micelles with a hydrophobic core for encapsulating a drug. Upon reaching a slightly acidic tumor microenvironment (pH ~6.5), the increased protonation of the amine groups would lead to a change in the hydrophilic-lipophilic balance, potentially triggering the disassembly of the micelles and the release of the encapsulated therapeutic agent.
Logical Workflow for Stimuli-Responsive Polymer Synthesis
Caption: Workflow for synthesizing stimuli-responsive polymers.
Biofunctional Surfaces and Antifouling Coatings
The reactive side chains of these polymers can be utilized to graft biomolecules or antifouling agents onto surfaces. For instance, a surface can be coated with the precursor polymer, and then biomolecules such as peptides or antibodies can be covalently attached to create a bio-functional surface for biosensors or cell culture applications. Alternatively, grafting hydrophilic polymers like polyethylene glycol (PEG) can lead to the formation of surfaces that resist non-specific protein adsorption, a critical property for medical implants and diagnostic devices.
Protocols: A Practical Guide to Synthesis and Functionalization
The following protocols are exemplary and should be adapted and optimized based on specific experimental goals and available resources. These protocols are based on established methods for analogous monomers and are intended to serve as a starting point for research and development.
Protocol 1: Synthesis of Poly(acryloyl 2-(2-chloroethoxy)acetate) via RAFT Polymerization
This protocol outlines the synthesis of a well-defined precursor polymer using RAFT polymerization. The target degree of polymerization can be controlled by adjusting the ratio of monomer to the chain transfer agent (CTA).
Materials:
-
Acryloyl 2-(2-chloroethoxy)acetate (Monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (Chain Transfer Agent - CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer (e.g., 5.0 g, 32.8 mmol), CPADB (e.g., 91.5 mg, 0.328 mmol, for a target DP of 100), and AIBN (e.g., 10.8 mg, 0.0656 mmol, CTA:Initiator ratio of 5:1) in 1,4-dioxane (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Isolation and Drying: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent like acetone, then re-precipitate into cold diethyl ether. Repeat this process two more times to ensure the removal of unreacted monomer and other impurities. Dry the purified polymer under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.
RAFT Polymerization Workflow
Caption: Step-by-step workflow for RAFT polymerization.
Protocol 2: Post-Polymerization Modification with a Primary Amine
This protocol describes the functionalization of the precursor polymer with a primary amine via nucleophilic substitution of the chloride.
Materials:
-
Poly(acryloyl 2-(2-chloroethoxy)acetate) (Precursor Polymer)
-
Ethanolamine (or another primary amine)
-
Potassium carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Reaction Setup: Dissolve the precursor polymer (e.g., 1.0 g) in DMF (20 mL) in a round-bottom flask with a magnetic stir bar.
-
Addition of Reagents: Add an excess of ethanolamine (e.g., 10-fold molar excess relative to the chloroethoxy groups) and potassium carbonate (e.g., 5-fold molar excess) to the polymer solution.
-
Reaction: Heat the mixture to 60 °C and stir for 24-48 hours. The reaction can be monitored by ¹H NMR by observing the disappearance of the signal corresponding to the methylene protons adjacent to the chlorine and the appearance of new signals.
-
Purification: After cooling to room temperature, dilute the reaction mixture with deionized water. Purify the functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes, to remove excess reagents and salts.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified, functionalized polymer as a solid.
-
Characterization: Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy. The disappearance of the C-Cl stretching vibration and the appearance of N-H and O-H stretching vibrations in the FTIR spectrum would indicate a successful reaction.
Conclusion: A Platform for Polymer Innovation
This compound, and its polymerizable derivatives, represent a powerful platform for the design and synthesis of advanced specialty polymers. The ability to combine controlled polymerization techniques with efficient post-polymerization modification opens up a vast design space for materials with tailored functionalities. From smart drug delivery systems that respond to their environment to biocompatible surfaces that promote specific biological interactions, the applications are extensive and impactful. The protocols and insights provided in this guide are intended to empower researchers to explore this versatile building block and unlock new possibilities in polymer science and its application in medicine and beyond.
References
- 1. jchemrev.com [jchemrev.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Temperature-responsive copolymers without compositional drift by RAFT copolymerization of 2-(acryloyloxy)ethyl trimethylammonium chloride and 2-(diethylamino)ethyl acrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. "Synthesis of Stimuli-Responsive Programmable Polymers" by Courtney S. Dziewior, Sharon M. S. Strickland et al. [scholarcommons.sc.edu]
- 7. Stimuli-responsive copolymer solution and surface assemblies for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-chloroethoxy)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical pharmaceutical intermediate.[1] As a versatile building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including the antihistamine Cetirizine, optimizing its preparation is paramount.[2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges. We will explore the causality behind experimental choices, troubleshoot frequent issues, and offer a validated, step-by-step methodology to improve your synthetic outcomes.
Section 1: Overview of Primary Synthetic Pathways
Two principal strategies dominate the synthesis of this compound. The optimal choice depends on starting material availability, scalability, and desired purity profile.
-
Route A: Williamson Ether Synthesis: This classic and robust method involves the formation of an ether linkage via an SN2 reaction. A common variant is the reaction of an alkoxide (generated from 2-chloroethanol) with methyl chloroacetate.[4][5] This pathway is widely used in both laboratory and industrial settings due to its reliability.[5]
-
Route B: Oxidation & Esterification: This route begins with the oxidation of 2-(2-chloroethoxy)ethanol to its corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid.[4][6] This intermediate is then esterified with methanol to yield the final product. High yields for the oxidation step have been reported using reagents like nitric acid.[2][4][7]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, focusing on the widely used Williamson ether synthesis pathway.
Q1: My yield from the Williamson ether synthesis is consistently low (<50%). What are the most likely causes?
Low yields in this SN2 reaction typically stem from one or more of the following factors.[5][8]
-
Incomplete Deprotonation: The reaction relies on the formation of a highly nucleophilic alkoxide ion from the starting alcohol.[9] If the base is not strong enough, is not used in sufficient stoichiometric excess, or if the reaction medium contains excess water, the deprotonation will be incomplete, leaving the less reactive neutral alcohol to compete.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent, or potassium hydroxide (KOH). Ensure your glassware is rigorously dried before use.
-
-
Suboptimal Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, creating a solvent "cage" that hinders its ability to attack the electrophilic carbon.[5] This significantly slows down the SN2 reaction rate.
-
Reaction Temperature: While heating is necessary (typically 50-100 °C), excessive temperatures can promote side reactions, particularly E2 elimination.[5]
-
Solution: Monitor the reaction progress via TLC or GC and maintain the lowest temperature that allows for a reasonable reaction rate (e.g., completion within 1-8 hours).[5]
-
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
The primary competing reaction in a Williamson ether synthesis is E2 elimination.[8][9]
-
Mechanism of Competition: The alkoxide is not only a strong nucleophile but also a strong base. It can attack a beta-hydrogen on the alkyl halide, leading to the formation of an alkene instead of an ether.
-
Minimization Strategies:
-
Substrate Choice: The Williamson synthesis is most effective with primary alkyl halides like methyl chloroacetate.[8] Secondary halides give poor yields, and tertiary halides almost exclusively yield elimination products.[8][9]
-
Temperature Control: As mentioned, lower temperatures favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
Base Concentration: Using a very high concentration of a sterically hindered base can favor elimination. Use a non-hindered base like NaOH or KOH and avoid excessive concentrations.
-
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Q3: How can I improve the reaction rate when my reactants have low mutual solubility (e.g., aqueous base and organic halide)?
This is a classic scenario where Phase Transfer Catalysis (PTC) is highly effective. Industrial syntheses often rely on PTC for this reason.[5]
-
How it Works: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the alkoxide nucleophile from the aqueous phase into the organic phase where the alkyl halide resides.[5][10] The catalyst's cation has large organic groups, making the ion pair soluble in the organic phase, where the reaction can then proceed rapidly.[10]
-
Benefit: This technique dramatically increases the reaction rate, improves yields, and often allows for milder reaction conditions (lower temperatures).[11]
Q4: What are the critical parameters for workup and purification to avoid product loss?
The ester functional group in the product is susceptible to hydrolysis under either strongly acidic or basic conditions.[4] Therefore, a carefully controlled workup is essential.
-
Neutralization: After the reaction, cool the mixture and carefully neutralize it with a dilute acid (e.g., 1M HCl).[12][13] Avoid using concentrated acid, which can cause localized heating and product degradation.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.[12]
-
Washing: Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[12] Finally, wash with brine to aid in the removal of water.
-
Final Purification: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation.[14]
Section 3: Key Parameter Summary for Yield Optimization
This table summarizes the critical experimental choices and their direct impact on the outcome of the Williamson ether synthesis for this compound.
| Parameter | Suboptimal Choice | Optimized Choice | Rationale & Impact on Yield |
| Base | Weak base (e.g., NaHCO₃), insufficient amount, wet conditions. | Strong base (e.g., NaH, KOH), slight stoichiometric excess, anhydrous.[9] | Ensures complete formation of the highly reactive alkoxide nucleophile. (Major Yield Increase) |
| Solvent | Protic (e.g., Ethanol, Water) or Apolar (e.g., Toluene). | Polar Aprotic (e.g., DMF, Acetonitrile).[5] | Prevents solvation of the nucleophile, maximizing its reactivity and the SN2 reaction rate. (Major Yield Increase) |
| Temperature | Too high (>100 °C) or too low (<50 °C). | 50 - 100 °C, monitored for completion.[5] | Balances reaction rate against the competing E2 elimination side reaction. (Significant Yield Optimization) |
| Reactant | Secondary or tertiary alkyl halide. | Primary alkyl halide (e.g., methyl chloroacetate).[8] | Steric hindrance is minimized, strongly favoring the SN2 substitution pathway over elimination. (Critical for Success) |
| Catalyst | None (in biphasic systems). | Phase Transfer Catalyst (e.g., TBAB).[5][10] | Solubilizes the nucleophile in the organic phase, dramatically increasing reaction rates in heterogeneous mixtures. (Major Yield Increase in applicable systems) |
Section 4: Optimized Experimental Protocol
This protocol describes the synthesis of this compound from 2-chloroethanol and methyl chloroacetate, incorporating best practices discussed above.
Materials:
-
2-Chloroethanol
-
Methyl chloroacetate
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add crushed potassium hydroxide (1.1 eq.) to anhydrous DMF. Cool the suspension in an ice bath.
-
Alkoxide Formation: Add 2-chloroethanol (1.0 eq.) dropwise to the stirred suspension via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the potassium 2-chloroethoxide.
-
SN2 Reaction: Add methyl chloroacetate (1.05 eq.) dropwise to the reaction mixture. After addition, heat the reaction to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Workup - Neutralization & Extraction: Carefully acidify the aqueous mixture to a pH of ~7 with 1M HCl.[13] Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Workup - Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[12]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.[14]
Section 5: References
-
Benchchem. (n.d.). This compound | 83881-47-4. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
Autech Industry Co.,Limited. (n.d.). The Role of this compound in Modern API Synthesis. Retrieved from --INVALID-LINK--
-
Indian Patent Office. (n.d.). An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic Acid. Retrieved from --INVALID-LINK--
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
TMP Chem. (2020, October 20). Williamson Ether Synthesis. YouTube. Retrieved from --INVALID-LINK--
-
SUNY Potsdam. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-CHLOROETHOXY ACETIC ACID synthesis. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Cetirizine. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-(2-Chloroethoxy)acetic Acid | Research Chemical. Retrieved from --INVALID-LINK--
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from --INVALID-LINK--
-
Autech Industry Co.,Limited. (n.d.). Decoding the Synthesis and Applications of 2-(2-Chloroethoxy)acetic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Autech Industry Co.,Limited. (n.d.). Methyl Glycolate: Properties, Synthesis, and Applications in Organic Chemistry. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 2-(2-chloroethoxy)acetate
Welcome to the technical support guide for the purification of Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. As a key precursor in the synthesis of pharmaceuticals like Cetirizine, achieving high purity is paramount.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
I. Understanding the Molecule: Properties and Challenges
This compound is a bifunctional molecule with an ester and a chloroalkane group.[1] This duality presents unique purification challenges. The ester group is susceptible to hydrolysis under both acidic and basic conditions, while the chloroalkane moiety can participate in nucleophilic substitution reactions.[1] Furthermore, its thermal stability is a concern, with potential degradation at elevated temperatures.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 83881-47-4 | [2][3] |
| Molecular Formula | C₅H₉ClO₃ | [2][3][4] |
| Molecular Weight | 152.57 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 98-99 °C at 19 Torr | [5] |
| Density | ~1.208 g/cm³ | [5] |
| Storage | 2-8°C (Refrigerator) | [4][5] |
II. Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during purification. The following decision tree provides a general workflow for selecting a purification strategy.
Caption: Decision tree for selecting a purification method.
Issue 1: My yield is very low after vacuum distillation, and the distillation pot contains a dark, tarry residue.
Answer: This strongly suggests thermal decomposition. While this compound is distillable under reduced pressure, prolonged exposure to high temperatures can lead to degradation. Kinetic studies indicate that degradation can become significant at temperatures above 50°C, necessitating careful control of the distillation conditions.[1]
Troubleshooting Steps:
-
Reduce the Pressure: The most critical variable is the vacuum level. A lower pressure allows the compound to boil at a lower temperature. Aim for a pressure that keeps the pot temperature below 60-70°C if possible. The reported boiling point is 98-99 °C at 19 Torr.[5]
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the residence time of the compound at high temperatures, thereby reducing decomposition.
-
Check for Acidic/Basic Contaminants: Trace amounts of acid or base left over from the synthesis can catalyze decomposition or hydrolysis at high temperatures. Consider a mild aqueous wash (e.g., with saturated sodium bicarbonate solution, followed by brine) and thorough drying of the crude material before distillation.
Issue 2: The purity of my product has not improved significantly after fractional distillation.
Answer: This issue typically arises from one of two scenarios: the presence of impurities with very close boiling points or the formation of an azeotrope. For instance, if the synthesis involved the esterification of 2-(2-chloroethoxy)acetic acid with methanol, residual methanol could potentially form azeotropes with the product or other impurities, complicating the separation by distillation alone.[6][7]
Troubleshooting Steps:
-
Analytical Confirmation: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the persistent impurities. Knowing their identity and boiling points is crucial for planning the next step.
-
Switch to Chromatography: If closely boiling impurities are present, flash column chromatography is the recommended alternative. It separates compounds based on polarity, which is often a more differentiating property than boiling point.[1]
-
Azeotropic Distillation (Advanced): In some cases, adding a third component (an entrainer) can form a new, lower-boiling azeotrope with one of the impurities, allowing for its removal. This is an advanced technique and requires careful process development.
Issue 3: My compound is streaking badly on the silica gel column, and the fractions are cross-contaminated.
Answer: Streaking (tailing) on a silica gel column is a common problem, often caused by interactions between the compound and the stationary phase or issues with the sample loading and solvent system.
Troubleshooting Steps:
-
Optimize the Solvent System: Silica gel is acidic. Your compound, being an ester, could be undergoing partial hydrolysis on the column if the residence time is long. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.35 on a TLC plate for good separation.[8] A standard system for this molecule is a gradient of ethyl acetate in hexanes.[1]
-
Sample Loading Technique: Overloading the column is a primary cause of poor separation. A general rule is to load no more than 1-5% of the silica gel weight. Additionally, how you load the sample matters.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. This can be problematic if the compound has poor solubility.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel (or Celite), and evaporate the solvent to get a dry, free-flowing powder.[9] This powder can then be carefully added to the top of the column, which often results in much sharper bands and better separation.[9]
-
-
Consider an Alternative Stationary Phase: If you suspect the compound is reacting with the acidic silica, switch to a neutral stationary phase like alumina (neutral, Brockmann I).[8] This is particularly useful if your molecule is sensitive to acid.
Issue 4: My final product NMR shows the presence of 2-(2-chloroethoxy)acetic acid.
Answer: This indicates hydrolysis of the methyl ester. This is a very common issue due to the ester's susceptibility to both acid and base-catalyzed hydrolysis.[1]
Troubleshooting Steps:
-
Review the Work-up: Did your aqueous work-up involve strong acids or bases? If so, ensure the organic layer is neutralized and washed thoroughly before solvent evaporation. Use mild reagents like saturated sodium bicarbonate for neutralization.
-
Check Your Solvents: Using "wet" solvents for chromatography or work-up can promote hydrolysis. Always use anhydrous solvents when possible.
-
Re-purification: The product can often be salvaged. Dissolve the material in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acidic impurity. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and re-evaporate the solvent.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis? A1: Impurities are highly dependent on the synthetic route.
-
Williamson Ether Synthesis Route: (e.g., 2-chloroethanol + methyl chloroacetate)[1] Expect unreacted starting materials and potentially the self-condensation product of 2-chloroethanol.
-
Oxidation/Esterification Route: (e.g., oxidation of 2-chloroethoxyethanol followed by esterification)[1][10] Expect residual 2-chloroethoxyethanol and 2-(2-chloroethoxy)acetic acid.
Q2: What are the ideal storage conditions for the purified product? A2: The purified product should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from atmospheric moisture.[4][5]
Q3: Which analytical techniques are best for assessing final purity? A3: A combination of techniques is recommended for a comprehensive assessment.[1]
-
GC-MS: Ideal for detecting volatile impurities and confirming the molecular weight.
-
¹H and ¹³C NMR: Confirms the molecular structure and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
FT-IR: Useful for confirming the presence of key functional groups, such as the ester C=O stretch around 1740 cm⁻¹.[1]
Q4: Can I use a rotary evaporator to remove solvents after chromatography? A4: Yes, but with caution. Use a moderate water bath temperature (30-40°C) and do not leave the product on the evaporator for an extended period after the solvent is removed to prevent potential thermal degradation.
IV. Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of crude this compound where impurities have significantly different boiling points.
Workflow Diagram
Caption: Step-by-step workflow for fractional vacuum distillation.
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column), a condenser, a cow-type fraction collector, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Charge the distillation flask (no more than 2/3 full) with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Evacuate the System: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system to the desired pressure (e.g., 15-20 Torr).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate, which will contain lower-boiling impurities.
-
Main Fraction: When the vapor temperature at the thermometer stabilizes near the expected boiling point (e.g., ~98-99°C at 19 Torr), switch to a clean receiving flask and collect the main product fraction.[5][11]
-
Final Fraction: The distillation temperature may rise or drop sharply as the main product is depleted. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure.
-
Analysis: Analyze the collected main fraction for purity using GC or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with similar boiling points but different polarities.
Procedure:
-
Solvent System Selection:
-
On a silica gel TLC plate, spot your crude material.
-
Develop the plate in various mixtures of ethyl acetate and hexanes (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
The ideal solvent system will give your desired product an Rƒ value of approximately 0.2-0.35.[8]
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (for 1g of crude, a 40-50 mm diameter column is a good start).
-
Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Using positive pressure from a pump or regulated air line, push the solvent through the column at a steady rate.[9]
-
Collect fractions in test tubes or vials.
-
If a gradient elution is needed (i.e., increasing the polarity to elute more polar compounds), do so stepwise after the main product has started to elute.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator (bath temperature <40°C).
V. References
-
This compound | 83881-47-4. Benchchem. --INVALID-LINK--
-
This compound | C5H9ClO3 | CID 15337474. PubChem. --INVALID-LINK--
-
This compound | CAS No. 83881-47-4. Clearsynth. --INVALID-LINK--
-
CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Google Patents. --INVALID-LINK--
-
This compound | 83881-47-4. Sigma-Aldrich. --INVALID-LINK--
-
MSDS - Methyl 2-(2-Chloroethoxy) Acetate. KM Pharma Solution Private Limited. --INVALID-LINK--
-
83881-47-4 | this compound. ChemScene. --INVALID-LINK--
-
The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--
-
This compound | CAS No- 83881-47-4. Simson Pharma Limited. --INVALID-LINK--
-
GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate. --INVALID-LINK--
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. --INVALID-LINK--
-
Flash Column Chromatography. University of Rochester. --INVALID-LINK--
-
US3011954A - Separation of methanol and methyl acetate. Google Patents. --INVALID-LINK--
-
The Fractional Distillation of a Binary Mixture. University of Missouri–St. Louis. --INVALID-LINK--
-
Which sample solvents work best with normal-phase flash column chromatography? Biotage. --INVALID-LINK--
-
An Online Organic Chemistry Resource. Master Organic Chemistry. --INVALID-LINK--
-
Analytical Method 369 – Determination of volatile organic compounds. IRSST. --INVALID-LINK--
-
2-CHLOROETHOXY ACETIC ACID synthesis. ChemicalBook. --INVALID-LINK--
-
Analytical Methods. Japan Ministry of the Environment. --INVALID-LINK--
-
Nitromethane. Wikipedia. --INVALID-LINK--
-
Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. MDPI. --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--
-
(2-CHLORO-ETHOXY)-ACETIC ACID METHYL ESTER Product Description. ChemicalBook. --INVALID-LINK--
-
HaloTag Protein Purification System Technical Manual. Promega. --INVALID-LINK--
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. chemscene.com [chemscene.com]
- 5. 83881-47-4 CAS MSDS ((2-CHLORO-ETHOXY)-ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US3011954A - Separation of methanol and methyl acetate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 11. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
Technical Support Center: Synthesis of Methyl 2-(2-chloroethoxy)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(2-chloroethoxy)acetate (CAS 83881-47-4). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] As a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including the antihistamine Cetirizine, achieving high purity and yield is paramount.[3][4] This guide provides in-depth troubleshooting, FAQs, and optimized protocols based on established chemical principles and field-proven insights.
Overview of Primary Synthetic Pathways
Two principal routes are commonly employed for the synthesis of this compound or its immediate precursor, 2-(2-chloroethoxy)acetic acid. The choice of pathway often depends on starting material availability, scalability, and desired purity profile.
-
Pathway A: Williamson Ether Synthesis: A direct, one-step SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide.[5][6] This typically involves reacting 2-chloroethanol with methyl chloroacetate in the presence of a base.[7]
-
Pathway B: Oxidation and Esterification: A two-step process where 2-(2-chloroethoxy)ethanol is first oxidized to form 2-(2-chloroethoxy)acetic acid, which is subsequently esterified with methanol.[4][7]
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question: My yield is unexpectedly low when using the Williamson ether synthesis (Pathway A). What are the most likely side reactions?
Answer: Low yields in this pathway are almost always due to competing side reactions inherent to the SN2 mechanism. The primary culprits are base-catalyzed elimination and self-condensation of reactants.
-
E2 Elimination: The alkoxide, acting as a base rather than a nucleophile, can abstract a proton from the alkyl halide (methyl chloroacetate), leading to elimination instead of substitution.[5][8] This is exacerbated by sterically hindered reagents, strong bases, and high temperatures.
-
Self-Condensation of 2-Chloroethanol: The sodium salt of 2-chloroethanol can react with another molecule of 2-chloroethanol to form 1,4-dioxane or other polymeric ethers.
-
Ester Hydrolysis: The presence of water, particularly under basic conditions with heating, can hydrolyze both the starting material (methyl chloroacetate) and the final product back to their corresponding carboxylates, which will be lost during organic extraction.[7]
Preventative Measures:
-
Base Selection: Use a base that is strong enough to deprotonate the alcohol but not so strong that it promotes elimination. Sodium hydroxide is often effective.[7] Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used to pre-form the alkoxide, minimizing base-catalyzed side reactions during the SN2 step.[8]
-
Temperature Control: Maintain the lowest effective temperature to favor the SN2 pathway, which has a lower activation energy than the E2 pathway. Refluxing should be gentle and controlled.
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the ester functionalities.
Caption: The competition between substitution and elimination pathways.
Question: My final product is contaminated with an unknown impurity. What are the most common byproducts for each synthetic route?
Answer: Identifying byproducts is crucial for optimizing purification. The table below summarizes common impurities, their origin, and key characteristics.
| Synthetic Pathway | Common Byproduct(s) | Origin / Cause | Identification Notes |
| Williamson Ether Synthesis | 1,4-Dioxane | Self-condensation of two 2-chloroethanol molecules under basic conditions. | A cyclic ether, often volatile. Detectable by GC-MS. |
| Glycolic Acid / Chloroacetic Acid | Hydrolysis of the methyl ester of the product or starting material, respectively. | Acidic impurity. Will react with base during workup. Can be detected by LC-MS or after derivatization by GC-MS. | |
| Poly-ethers (e.g., Diglyme) | Polymerization of the ethoxy unit. | Higher molecular weight impurities, often seen as a series of peaks in GC-MS. | |
| Oxidation & Esterification | 2-(2-chloroethoxy)ethanol | Incomplete oxidation of the starting material.[9] | Lower boiling point than the acid precursor. Detectable by GC-MS and NMR (presence of -CH₂OH protons). |
| 2-(2-chloroethoxy)acetaldehyde | Incomplete oxidation (stopped at the aldehyde stage). | Reactive and potentially unstable. May form other products. Can be detected by NMR (aldehyde proton ~9-10 ppm). | |
| 2-(2-chloroethoxy)acetic acid | Incomplete esterification or hydrolysis of the final product.[7] | Acidic impurity. Can be removed with a basic wash. Will show a broad -COOH peak in ¹H NMR. |
Question: I am using the oxidation pathway (Pathway B), but the reaction is sluggish or incomplete. How can I improve the oxidation step?
Answer: The oxidation of 2-(2-chloroethoxy)ethanol to the corresponding carboxylic acid is a critical step where efficiency can vary greatly.
-
Choice of Oxidant: Different oxidizing agents have different strengths and require different conditions.
-
Nitric Acid (HNO₃): A strong, effective oxidant that can provide high yields (~95%). However, it can generate hazardous NOx gases and requires careful temperature control to prevent runaway reactions or unwanted side reactions.[4][7]
-
TEMPO/Bleach (NaOCl): A milder, more selective catalytic system (e.g., using TEMPO with calcium hypochlorite) that operates under ambient conditions and is often easier to handle, though yields may be lower (~72%).[9]
-
Hydrogen Peroxide (H₂O₂): A "green" oxidant, but often requires a catalyst and elevated temperatures (90°C) to be effective, and yields can be low (~19%) without significant optimization.[9]
-
-
Reaction Parameters:
-
Stoichiometry: Ensure the correct molar ratio of oxidant to alcohol is used. For strong oxidants like nitric acid, a molar ratio of 1-5 times that of the alcohol may be required.[4]
-
Temperature: This is critical. For nitric acid oxidation, reactions are often initiated at low temperatures (0-10°C) and then allowed to proceed at a controlled higher temperature.[4]
-
pH Control: For some oxidation systems, maintaining the correct pH is essential for catalyst turnover and preventing side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for industrial-scale production?
Both routes are scalable. The Williamson ether synthesis is often favored for its directness (fewer steps).[7] However, the oxidation/esterification route may be preferred if the starting material, 2-(2-chloroethoxy)ethanol, is more readily available or cost-effective than 2-chloroethanol and methyl chloroacetate. The "greenness" of the oxidation step (e.g., using water as a solvent) can also be an advantage.[4]
Q2: How can I effectively monitor the progress of these reactions?
-
Thin-Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of starting materials and the appearance of the product. Choose a solvent system that gives good separation (e.g., ethyl acetate/hexanes).
-
Gas Chromatography (GC): Excellent for quantitative analysis of volatile components. It can be used to determine the ratio of starting material to product and identify volatile byproducts like 1,4-dioxane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample from the reaction mixture can be analyzed by ¹H NMR to monitor the disappearance of reactant signals and the appearance of characteristic product peaks.
Q3: What are the best practices for purifying the final product?
Vacuum distillation is the most common and effective method for purifying this compound. Before distillation, a standard aqueous workup is essential:
-
Neutralize: Wash the crude organic mixture with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like unreacted chloroacetic acid or the hydrolyzed product.
-
Wash: Wash with water and then brine to remove water-soluble impurities and salts.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Distill: Perform fractional distillation under reduced pressure to separate the product from lower and higher boiling point impurities.
Optimized Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.
Materials:
-
2-Chloroethanol
-
Methyl chloroacetate
-
Sodium hydroxide (pellets)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-chloroethanol (1.0 eq) and the anhydrous solvent.
-
Carefully add sodium hydroxide (1.1 eq) portion-wise while stirring. An exothermic reaction will occur. The mixture may be cooled in an ice bath to control the temperature.
-
Once the base is fully dissolved and the alkoxide has formed, heat the mixture to a gentle reflux.
-
Add methyl chloroacetate (1.0 eq) dropwise from the dropping funnel over 30-60 minutes.
-
After the addition is complete, maintain the reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction to room temperature. Filter to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and perform the aqueous workup as described in FAQ Q3.
-
Purify the crude product by vacuum distillation.
Protocol 2: Oxidation of 2-(2-chloroethoxy)ethanol using Nitric Acid
This protocol involves strong acid and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(2-chloroethoxy)ethanol
-
Concentrated Nitric Acid (65%)
-
Water (deionized)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and gas outlet (vented to a scrubber), add 2-(2-chloroethoxy)ethanol (1.0 eq).[4]
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Slowly add a pre-diluted solution of concentrated nitric acid (e.g., 1.0-2.0 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C.[4]
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., 20-50°C) for 18-24 hours. The reaction will change color and evolve NOx gases.[4]
-
Upon completion, the reaction mixture can be worked up by extracting the acidic product into a suitable organic solvent.
-
The resulting 2-(2-chloroethoxy)acetic acid can then be esterified using standard Fischer esterification conditions (methanol with a catalytic amount of sulfuric acid).
References
- 1. nbinno.com [nbinno.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Alkylation of Methyl 2-(2-chloroethoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of Methyl 2-(2-chloroethoxy)acetate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this versatile reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your success.
I. Reaction Overview: The Williamson Ether Synthesis
The alkylation of a nucleophile with this compound typically proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of the chloride by an alkoxide or phenoxide, forming a new ether linkage.[1][2] The bifunctional nature of this compound, containing both an ester and a chloroalkane, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3]
II. Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions.[4] Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Deprotonation of the Nucleophile:
-
Cause: The base used may not be strong enough to fully deprotonate the alcohol or phenol, leading to a low concentration of the active nucleophile.
-
Solution: For simple alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) is recommended to drive the equilibrium towards the alkoxide.[5][6] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[6] Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Suboptimal Solvent Choice:
-
Insufficient Reaction Time or Temperature:
-
Cause: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times can range from 1 to 24 hours at temperatures between 50-100 °C.[4][7] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential side reactions (see Q2).
-
-
Moisture in the Reaction:
Q2: I am observing the formation of significant side products. How can I minimize them?
The primary competing side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, especially at elevated temperatures.[1][4]
-
Elimination Products:
-
C-Alkylation of Phenoxides:
-
Hydrolysis of the Ester:
-
Cause: As mentioned previously, the presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3]
-
Solution: Maintain strictly anhydrous conditions throughout the reaction setup and procedure.
-
Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I check?
If the reaction stalls, consider the following:
-
Purity of Starting Materials:
-
Cause: Impurities in either the nucleophile or this compound can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. This compound should be a colorless to yellow liquid. If necessary, purify the starting materials before use.
-
-
Deactivated Base:
-
Leaving Group Ability:
-
Cause: While chloride is a reasonably good leaving group, for less reactive nucleophiles, a better leaving group might be required.
-
Solution: Although not a direct modification of the provided alkylating agent, for analogous reactions, converting the alcohol to a tosylate or mesylate can improve reactivity.[5] In this specific case with a chloro-compound, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction, where the more reactive iodide is formed transiently.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this alkylation?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The alkoxide or phenoxide ion acts as the nucleophile and attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.[1][2]
Q2: What are the ideal reaction conditions for alkylating a phenol with this compound?
A common and effective set of conditions involves using a slight excess of the phenol, 1.5-2.0 equivalents of a mild base like K₂CO₃, and a polar aprotic solvent such as DMF or acetonitrile.[8] The reaction is typically heated to 70-80 °C and monitored by TLC until completion.
Q3: Can I use a stronger base like sodium hydroxide (NaOH)?
While NaOH can be used to deprotonate phenols, it is generally less effective for alcohols in non-aqueous solvents.[8] Furthermore, the presence of hydroxide ions increases the risk of ester hydrolysis. For sensitive substrates, it is often better to use a non-nucleophilic base like NaH or a carbonate base.
Q4: How should I purify the final product?
Standard workup involves quenching the reaction with water, extracting the product into an organic solvent (e.g., ethyl acetate or diethyl ether), and washing the organic layer with water and brine.[4] The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.[4][9]
IV. Data and Protocols
Table 1: Recommended Starting Conditions for Alkylation
| Nucleophile Type | Recommended Base | Solvent | Temperature Range (°C) |
| Primary Alcohol | NaH, KH | THF, DMF | 25 - 70 |
| Secondary Alcohol | NaH, KH | THF, DMF | 50 - 80 |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 100 |
Protocol 1: General Procedure for Alkylation of a Phenol
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) and anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
V. Visualizations
Caption: General mechanism for the Williamson ether synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
VI. References
-
Wikipedia. Williamson ether synthesis. --INVALID-LINK--
-
BenchChem. Improving reaction conditions for Williamson ether synthesis. --INVALID-LINK--
-
Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--
-
Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. --INVALID-LINK--
-
J&K Scientific LLC. Williamson Ether Synthesis. --INVALID-LINK--
-
BenchChem. troubleshooting low yield in Williamson ether synthesis of crown ethers. --INVALID-LINK--
-
BYJU'S. Williamson Ether Synthesis reaction. --INVALID-LINK--
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 2-(2-methoxyethoxy)acetate. --INVALID-LINK--
-
BenchChem. This compound | 83881-47-4. --INVALID-LINK--
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137. --INVALID-LINK--
-
ResearchGate. Can anyone help me with a Williamson ether synthesis? --INVALID-LINK--
-
Sigma-Aldrich. This compound | 83881-47-4. --INVALID-LINK--
-
Global Chemical Network. The Role of this compound in Modern API Synthesis. --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-(2-chloroethoxy)acetate
Welcome to the technical support center for Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4). As a critical intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), its purity is paramount to ensure the efficacy, safety, and reliability of the final drug product. This guide provides in-depth, field-proven answers to common purification challenges encountered by researchers and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing not just the "how" but the fundamental "why" behind each purification strategy.
Question 1: What are the likely impurities in my this compound sample and where do they come from?
Answer: Understanding the origin of impurities is the first step toward effective removal. Impurities in this compound typically arise from two main sources: incomplete reactions during synthesis and degradation during storage or workup.
The most common synthetic routes are:
-
Williamson Ether Synthesis: A nucleophilic substitution reaction between an alkali salt of methyl glycolate and 2-chloroethanol, or more commonly, between 2-chloroethanol and methyl chloroacetate in the presence of a base.
-
Esterification: The oxidation of 2-(2-chloroethoxy)ethanol to its corresponding carboxylic acid, followed by esterification with methanol.
Based on these pathways and the chemical nature of the product, the following impurities are frequently observed.
Table 1: Common Impurities in this compound
| Impurity Name | Molecular Formula | Origin | Rationale for Formation |
| 2-Chloroethanol | C₂H₅ClO | Synthesis Starting Material | Incomplete reaction during Williamson ether synthesis.[1][2] |
| Methyl Chloroacetate | C₃H₅ClO₂ | Synthesis Starting Material | Incomplete reaction during Williamson ether synthesis.[3][4] |
| 2-(2-Chloroethoxy)acetic acid | C₄H₇ClO₃ | Synthesis Precursor / Degradation | Incomplete esterification or, more commonly, hydrolysis of the final ester product.[5] |
| Methanol | CH₄O | Degradation Product | Formed alongside the carboxylic acid during hydrolysis of the methyl ester. |
| Transesterification Products | Variable | Side-Reaction | If other alcohols (e.g., ethanol from solvent) are present, they can displace the methyl group.[5] |
Question 2: My analysis (GC, TLC, or pH) suggests an acidic impurity. What is it and how do I remove it?
Answer: An acidic impurity is almost certainly 2-(2-chloroethoxy)acetic acid , the hydrolysis product of your ester.[5] The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base. This is a common issue if the product has been exposed to moisture or has undergone an improper workup.
The most effective method for removing this acidic impurity is a liquid-liquid extraction using a mild aqueous base.
Causality: The principle of this extraction is to convert the acidic impurity into its corresponding salt (a carboxylate). While the organic acid has some solubility in organic solvents, its salt form is ionic and therefore highly soluble in water and virtually insoluble in common organic solvents. This dramatic shift in solubility allows for its selective removal from the organic phase, which contains your desired ester product.
Protocol: Basic Aqueous Wash for Acid Removal
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 10-20% w/v.
-
First Wash (Base): Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Expert Tip: Do not use a strong base like NaOH. Strong bases can aggressively promote the saponification (hydrolysis) of your desired ester product. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid impurity without significantly affecting the ester.
-
-
Venting & Shaking: Stopper the funnel and shake gently, inverting the funnel frequently and venting to release the CO₂ gas that evolves from the acid-base reaction. Continue until gas evolution ceases.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 2-(2-chloroethoxy)acetate salt.
-
Second Wash (Brine): Wash the remaining organic layer with an equal volume of saturated aqueous sodium chloride (brine).
-
Causality: The brine wash helps to break any emulsions and removes the majority of the dissolved water from the organic layer, improving the efficiency of the final drying step.
-
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-30 minutes.
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified this compound.
Workflow for Acid Impurity Removal
Caption: Liquid-liquid extraction workflow for removing acidic impurities.
Question 3: My sample is contaminated with low-boiling point impurities. What is the best purification strategy?
Answer: Low-boiling point impurities typically consist of unreacted starting materials like 2-chloroethanol and methyl chloroacetate .[1][3] The most robust and scalable method for removing these volatile impurities is fractional vacuum distillation .
Causality: Distillation separates chemical compounds based on differences in their boiling points. By carefully heating the mixture under reduced pressure (vacuum), you can selectively vaporize the lower-boiling point contaminants, which then travel up a fractionating column, cool, and condense for collection, leaving the higher-boiling point product behind. Using a vacuum is crucial as it lowers the boiling points of all compounds, preventing potential thermal degradation of the target ester at atmospheric pressure.
Table 2: Physical Properties for Distillation Planning
| Compound | Boiling Point (°C @ 760 mmHg) | Boiling Point (°C @ Reduced Pressure) |
| Methyl Chloroacetate | ~130 °C[3][4][6][7][8] | - |
| 2-Chloroethanol | ~129 °C[1][9][10][11] | - |
| This compound | (Not Available) | 98-99 °C @ 19 Torr [5][12][13][14] |
| 2-(2-Chloroethoxy)acetic acid | ~290 °C (est.) | 130-132 °C @ 5 mmHg[15] |
As seen in the table, the starting materials have atmospheric boiling points very close to each other, but the product's boiling point under vacuum is well-defined, allowing for effective separation.
Protocol: Fractional Vacuum Distillation
-
Pre-treatment: Ensure your crude product is free of water and acidic impurities by performing the basic wash and drying protocol described in the previous question. Water can interfere with the vacuum and cause bumping.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer).
-
Charging the Flask: Charge the distillation flask with the crude, dry product and a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum, aiming for a stable pressure of around 19-20 Torr.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Fore-run: The first fraction to distill will be the lowest-boiling impurities (e.g., residual solvents or starting materials). Collect this "fore-run" in a separate receiving flask until the vapor temperature at the still head stabilizes.
-
Product Fraction: As the temperature rises and stabilizes at the boiling point of your product (approx. 98-99 °C at 19 Torr), switch to a clean receiving flask to collect the purified this compound.
-
Final Fraction: Once the majority of the product has distilled and the temperature begins to rise again or distillation slows significantly, stop the distillation. The remaining material in the distillation flask will contain higher-boiling or non-volatile impurities.
-
-
Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.
Decision Logic for Purification
Caption: Troubleshooting logic for selecting the appropriate purification method.
References
- 1. webqc.org [webqc.org]
- 2. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 3. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aquilaorganics.com [aquilaorganics.com]
- 5. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Methyl Chloroacetate | 96-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Methyl Chloroacetate (C3H5ClO2) - Premium Quality at Attractive Prices [sontaraorgano.in]
- 9. ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | Occupational Safety and Health Administration [osha.gov]
- 10. 2-Chloroethanol 99 107-07-3 [sigmaaldrich.com]
- 11. 2-Chloroethanol CAS#: 107-07-3 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. chembk.com [chembk.com]
- 14. 83881-47-4 CAS MSDS ((2-CHLORO-ETHOXY)-ACETIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
Technical Support Center: Methyl 2-(2-chloroethoxy)acetate Stability and Degradation
Welcome to the Technical Support Center for Methyl 2-(2-chloroethoxy)acetate (CAS 83881-47-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this critical synthetic intermediate. As a bifunctional molecule containing both an ester and a chloroalkoxy group, understanding its stability profile is paramount for successful experimental outcomes and process development.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your work.
Troubleshooting Guide: Investigating Unexpected Degradation
Encountering unexpected degradation of this compound can compromise reaction yields and introduce impurities. This section provides a logical approach to diagnosing and resolving common stability-related issues.
Scenario 1: Low Yield in a Reaction Where this compound is a Starting Material
You've performed a reaction using this compound, and the yield of your desired product is significantly lower than expected. Analysis of the crude reaction mixture shows the presence of 2-(2-chloroethoxy)acetic acid and methanol.
Possible Cause: Hydrolysis of the methyl ester.
Underlying Chemistry: The ester functional group in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1] This process, known as hydrolysis, results in the formation of the corresponding carboxylic acid and alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield due to hydrolysis.
Step-by-Step Investigation and Mitigation:
-
Review Your Reaction and Workup Protocol:
-
Aqueous Workup: Did your workup involve washing with water, or acidic or basic aqueous solutions? These are the most common sources of hydrolysis.
-
Reagents and Catalysts: Are any of your reagents or catalysts acidic or basic? Even trace amounts can catalyze hydrolysis if water is present.
-
Solvent Purity: Was the solvent of sufficient purity and anhydrous? Some solvents can absorb atmospheric moisture.
-
-
Experimental Mitigation Strategies:
-
Minimize Contact with Water: During aqueous workups, perform extractions and washes quickly and at reduced temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.
-
Neutralize Carefully: If an acidic or basic catalyst was used, neutralize the reaction mixture carefully before aqueous workup. For acidic catalysts, a cold, saturated solution of sodium bicarbonate is recommended. For basic catalysts, use a cold, dilute acid solution.
-
Thorough Drying: After aqueous extraction, ensure the organic phase is thoroughly dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
-
Use Anhydrous Conditions: If the reaction chemistry allows, utilize anhydrous solvents and reagents to prevent hydrolysis during the reaction itself.
-
Scenario 2: Appearance of an Unknown Impurity in a Stored Sample
A previously pure sample of this compound, upon re-analysis after storage, shows a new peak in the chromatogram.
Possible Causes:
-
Oxidative degradation.
-
Photodegradation.
-
Thermal degradation.
Underlying Chemistry:
-
Oxidation: The ether linkage in the molecule can be susceptible to oxidation, potentially leading to the formation of hydroperoxides, which can further decompose into various products including aldehydes and carboxylic acids.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to break chemical bonds, leading to the formation of radical species and subsequent degradation products.[2][3][4]
-
Thermal Degradation: Elevated temperatures can induce decomposition, potentially through elimination reactions or cleavage of the C-Cl or C-O bonds.[5]
Troubleshooting and Prevention:
| Potential Cause | Investigation | Prevention and Mitigation |
| Oxidative Degradation | Analyze the sample for the presence of peroxides using appropriate test strips or analytical methods. Review storage conditions for exposure to air. | Store under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant if compatible with downstream applications. |
| Photodegradation | Was the sample stored in a clear or translucent container and exposed to light? | Store in an amber or opaque container to protect from light. Conduct photostability studies as per ICH Q1B guidelines if the compound will be exposed to light during processing.[6][7][8] |
| Thermal Degradation | Was the sample exposed to high temperatures during storage or processing (e.g., in a hot oven or on a rotary evaporator for an extended period)? | Store at recommended temperatures, typically refrigerated. Minimize exposure to high temperatures during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most well-documented degradation pathway is hydrolysis of the ester linkage to form 2-(2-chloroethoxy)acetic acid and methanol.[1] This can be catalyzed by both acids and bases. Other potential pathways, based on the functional groups present, include nucleophilic substitution at the carbon bearing the chlorine atom, oxidative cleavage of the ether linkage, and photodegradation .
Caption: Primary degradation pathways of this compound.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container (e.g., amber glass bottle) to protect it from light and moisture.[9][10][11][12] Storage in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize thermal and oxidative degradation.
Q3: I need to perform a forced degradation study on this compound. What conditions would you recommend?
A3: A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[2][13][14] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Recommended Protocol | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 2-(2-chloroethoxy)acetic acid, Methanol |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-4 hours | 2-(2-chloroethoxy)acetic acid, Methanol |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Products of ether cleavage (e.g., aldehydes, carboxylic acids) |
| Photodegradation | Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).[3][4][6][7][8] | A complex mixture of degradants may form. |
| Thermal Degradation | Heat the solid sample at 70-80°C for 48-72 hours. | Products of elimination or bond cleavage. |
Q4: What analytical techniques are best suited for a stability-indicating assay of this compound?
A4: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique for a stability-indicating assay.[15][16] This method should be able to separate the parent compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both purity assessment and identification of volatile degradation products. For structural elucidation of unknown degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.
-
Stress Condition: Heat the solution in a sealed vial at 60°C in a water bath or oven.
-
Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Sample Quenching: Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method. Optimization will be required.
-
Instrumentation: HPLC with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B). A starting gradient could be 70% A / 30% B, ramping to 30% A / 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan).
-
Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17][18][19] The specificity will be confirmed by analyzing the samples from the forced degradation studies to ensure separation of all degradation products from the parent peak.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ikev.org [ikev.org]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. kmpharma.in [kmpharma.in]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. fishersci.com [fishersci.com]
- 13. cdn2.hubspot.net [cdn2.hubspot.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. questjournals.org [questjournals.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scilit.com [scilit.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. applications.emro.who.int [applications.emro.who.int]
Characterization of unexpected products in "Methyl 2-(2-chloroethoxy)acetate" synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-(2-chloroethoxy)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. We will address common challenges and unexpected results encountered during synthesis, providing in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity and purity of your product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial characterization (GC-MS) of the crude reaction mixture shows several unexpected peaks alongside my desired product. What are the most probable side products in the Williamson ether synthesis of this compound?
This is a common challenge. The synthesis, typically a Williamson ether synthesis involving the reaction of an alkoxide (from methyl glycolate) with an alkylating agent like 1,2-dichloroethane or 2-chloroethanol, is susceptible to several side reactions.[1][2][3] Understanding these potential byproducts is the first step in optimizing your reaction and purification strategy.
The most likely unexpected products are:
-
Bis-Etherification Product (Methyl 2-(2-(2-methoxy-2-oxoethoxy)ethoxy)acetate): This is a frequent byproduct where the desired product, acting as an alcohol after potential transesterification or as an alkoxide, reacts with another molecule of the alkylating agent. This is more prevalent if there is an excess of the chloro-reagent or if reaction times are prolonged.
-
1,4-Dioxane Derivatives: Intramolecular or intermolecular cyclization can lead to the formation of dioxane-based impurities. For instance, the reaction can sometimes yield derivatives of 1,4-dioxane-2-carboxylic acid.[4] The formation of 1,4-dioxane itself can occur from the dimerization of ethylene oxide, a potential impurity or degradation product of 2-chloroethanol under basic conditions.[5][6]
-
Transesterification Products: If the reaction is run in an alcohol solvent other than methanol, or if the base used is an alkoxide like sodium ethoxide, transesterification of the methyl ester can occur, leading to the corresponding ethyl ester or other alkyl esters.[7][8][9]
-
Unreacted Starting Materials: Incomplete reactions will naturally leave residual methyl glycolate and your chloro-reagent (e.g., 2-chloroethanol or 1,2-dichloroethane).
-
Elimination Products: While the Williamson ether synthesis favors substitution (SN2), a competing elimination (E2) reaction can occur, especially with secondary alkyl halides or sterically hindered bases.[2][3] In this synthesis, this is less common with a primary alkyl chloride but can be promoted by high temperatures.
Q2: My ¹H NMR spectrum is difficult to interpret, with overlapping signals and unexpected peaks. How can I use NMR to identify these impurities?
A complex NMR spectrum is a clear indicator of impurities. By knowing what to look for, you can often identify the major contaminants. It is recommended to consult resources that provide chemical shifts for common laboratory solvents and impurities.[10]
Expected ¹H NMR Signals for this compound:
-
-OCH₃ (Methyl Ester): Singlet, ~3.7 ppm
-
-O-CH₂-C=O (Methylene adjacent to ester): Singlet, ~4.1 ppm
-
-O-CH₂-CH₂-Cl (Methylene adjacent to ether oxygen): Triplet, ~3.8 ppm
-
-CH₂-Cl (Methylene adjacent to chlorine): Triplet, ~3.6 ppm
Troubleshooting with NMR:
| Impurity | Key Differentiating ¹H NMR Signals | Rationale |
| Bis-Etherification Product | Disappearance of the -CH₂-Cl triplet (~3.6 ppm). Appearance of new, more complex multiplets in the 3.5-4.0 ppm region. | The terminal chlorine is replaced by another methoxyacetate group, leading to a more symmetrical structure and different chemical shifts for the methylene protons. |
| 1,4-Dioxane | A sharp singlet around 3.7 ppm. | A highly symmetrical molecule resulting in a single chemical environment for all eight protons. |
| Transesterification Product (e.g., Ethyl ester) | Appearance of a quartet (~4.2 ppm) and a triplet (~1.3 ppm) characteristic of an ethyl group. | The methyl ester singlet (~3.7 ppm) will be diminished or absent, replaced by the signals for the new alkyl group of the ester. |
| Unreacted Methyl Glycolate | A singlet for the -OCH₃ group (~3.8 ppm) and a singlet for the HO-CH₂- group (~4.2 ppm). | These signals might overlap with the product signals but can often be distinguished, especially the hydroxyl proton if not exchanged with D₂O. |
| Unreacted 2-Chloroethanol | Two triplets, one around 3.8 ppm (-CH₂-OH) and another around 3.6 ppm (-CH₂-Cl). | These signals can directly overlap with the product's methylene signals, complicating the spectrum. |
Q3: How can I adjust my reaction conditions to minimize the formation of these unexpected byproducts?
Optimization of reaction conditions is crucial for maximizing the yield of the desired product and simplifying purification. The Williamson ether synthesis is a classic SN2 reaction, and its success depends on favoring this pathway over competing reactions.[2][3][11][12]
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the methyl glycolate relative to the alkylating agent. | This ensures the complete consumption of the more valuable or difficult-to-remove chloro-reagent and minimizes the chance of bis-etherification. |
| Base Selection | Use a strong, non-nucleophilic base such as Sodium Hydride (NaH). | NaH deprotonates the alcohol to form the alkoxide without introducing competing nucleophiles that could lead to transesterification.[2] Avoid using alkoxide bases like sodium ethoxide unless the corresponding ester is desired. |
| Order of Addition | Add the alkylating agent slowly to a pre-formed solution of the alkoxide (methyl glycolate + base). | This maintains a low concentration of the alkylating agent, which disfavors side reactions like bis-etherification. |
| Temperature | Maintain a moderate temperature (e.g., 50-70 °C). | Higher temperatures can promote the E2 elimination side reaction and potentially lead to degradation.[3] Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times. |
| Solvent | Use a polar aprotic solvent like THF or DMF. | These solvents are excellent for SN2 reactions as they solvate the cation of the alkoxide but do not solvate the nucleophilic anion, increasing its reactivity.[12] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for separating and identifying volatile compounds in your reaction mixture.[13][14][15]
-
Sample Preparation:
-
Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with a suitable solvent like ethyl acetate or dichloromethane (1 mL).
-
Filter the diluted sample through a small plug of silica or a syringe filter to remove any solid particles.
-
-
GC-MS Instrument Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally effective.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum (Molecular Ion: m/z 152/154 due to chlorine isotopes).
-
Analyze the mass spectra of unknown peaks and compare them against a spectral library (e.g., NIST) and the expected fragmentation patterns of the potential side products listed in the table above.
-
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 1821739-82-5|(S)-1,4-Dioxane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 7. Relay transesterification strategy for direct synthesis of high-purity glycolide from methyl glycolate [journal.hep.com.cn]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. shimadzu.com [shimadzu.com]
Validation & Comparative
"Methyl 2-(2-chloroethoxy)acetate" vs other alkylating agents in synthesis
An In-Depth Guide to Methyl 2-(2-chloroethoxy)acetate: A Comparative Analysis for Synthetic Chemists
In the landscape of organic synthesis, the strategic selection of an alkylating agent is paramount to achieving desired molecular complexity and high reaction yields. While classic reagents like methyl iodide and dimethyl sulfate are ubiquitous, the demand for functionalized building blocks has elevated the importance of specialized agents. This guide provides a comprehensive comparison of this compound (MCEA) against other common alkylating agents, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its reactivity, synthetic utility, and safety profile, supported by experimental data and protocols.
Understanding the Alkylating Agent Landscape
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of C-C, C-O, and C-N bond formation. The efficacy of an alkylating agent is determined by a balance of factors: the nature of the alkyl group, the stability of the leaving group, steric hindrance, and reaction conditions. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially for primary alkyl halides like MCEA.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, and is highly sensitive to steric hindrance around the electrophilic carbon.[1]
A good leaving group is a weak base, capable of stabilizing the negative charge it acquires after bond cleavage.[3][4] This is why the reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F, as iodide is the most stable anion and the weakest base among the halides.[2][3]
Caption: Generalized SN2 Reaction Mechanism.
Profile of this compound (MCEA)
This compound (CAS No. 83881-47-4) is a bifunctional molecule featuring a primary alkyl chloride for nucleophilic substitution and a methyl ester.[5] This structure makes it a valuable reagent for introducing the flexible and hydrophilic 2-(methoxycarbonyl)ethoxyethyl group onto nucleophiles.[6]
Key Structural Features & Reactivity:
-
Reactive Site: The primary carbon bonded to the chlorine atom is the electrophilic center for SN2 reactions.[6]
-
Leaving Group: The chloride ion (Cl⁻) is a moderately good leaving group, making MCEA less reactive than its bromide or iodide analogs but generally more stable and cost-effective.[3][7]
-
Functional Group Stability: The methyl ester group is typically stable under neutral or mildly basic conditions commonly used for alkylation. However, it can be susceptible to saponification under strongly basic conditions, high temperatures, or prolonged reaction times.[8]
MCEA in Comparison: A Data-Driven Analysis
The choice of an alkylating agent is a strategic decision based on a trade-off between reactivity, cost, safety, and the specific molecular fragment required. MCEA's utility is best understood when compared to other classes of reagents.[9]
| Feature | This compound (MCEA) | Simple Alkyl Halides (e.g., EtBr, MeI) | "Aggressive" Agents (e.g., (CH₃)₂SO₄) | Other Functionalized Agents (e.g., Ethyl Bromoacetate) |
| Reactivity | Moderate (Primary Alkyl Chloride) | High to Very High (Primary Alkyl Bromide/Iodide)[2] | Extremely High[10] | High (α-halo ester)[11] |
| Leaving Group | Cl⁻ (Good) | Br⁻, I⁻ (Very Good)[3] | CH₃SO₄⁻ (Excellent) | Br⁻ (Very Good) |
| Introduced Moiety | -CH₂CH₂OCH₂COOCH₃ | -CH₂CH₃, -CH₃ | -CH₃ | -CH₂COOC₂H₅ |
| Key Advantage | Introduces a flexible, functionalized ether-ester chain. | Simple, inexpensive, high reactivity for basic alkylation. | Very high reactivity for methylating hindered or weak nucleophiles. | Introduces a valuable carboxymethyl group. |
| Key Limitation | Slower reaction rates than bromides/iodides. | Can lead to over-alkylation; lacks functionality.[12][13] | High toxicity (carcinogenic), requires stringent handling.[9] | Can be prone to self-condensation (Claisen). |
| Safety Profile | Harmful if swallowed, skin/eye irritant.[14] | Toxic, volatile (MeI). | Highly toxic, corrosive, suspected carcinogen.[10] | Lachrymator, toxic. |
| Typical Application | Pharmaceutical intermediates requiring specific side chains.[5][8] | General O-, N-, S-alkylation. | Methylation of phenols, carbohydrates.[10] | Synthesis of α-amino acids, β-keto esters. |
Application Spotlight: MCEA in Pharmaceutical Synthesis
MCEA's unique structure makes it a key building block for complex Active Pharmaceutical Ingredients (APIs).[5] Its ability to introduce a specific hydrophilic, ester-containing side chain is crucial for modulating the pharmacokinetic properties of a drug molecule.
A prominent example is in the synthesis of Cetirizine , a widely used second-generation antihistamine. In one synthetic route, 1-(4-chlorophenylmethyl)-piperazine is alkylated with this compound. The piperazine nitrogen acts as the nucleophile, attacking the primary chloride of MCEA to form the core structure of the drug. The reaction is followed by saponification of the ester to yield the final carboxylic acid.[8]
Caption: Role of MCEA in the synthesis of Cetirizine.
Experimental Protocols: A Practical Guide
The following protocol details a representative O-alkylation of a phenol using MCEA, a classic Williamson Ether Synthesis. This procedure can be adapted for various nucleophiles.
Experiment: Synthesis of Methyl 2-(2-(naphthalen-2-yloxy)ethoxy)acetate
Caption: Step-by-step workflow for the alkylation of 2-Naphthol with MCEA.
Materials:
-
2-Naphthol (1.0 eq)
-
This compound (MCEA) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a suspension (approx. 0.5 M concentration with respect to 2-naphthol).
-
Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes. The base deprotonates the phenol to form the more nucleophilic potassium naphthoxide.
-
Alkylation: Add MCEA (1.2 eq) dropwise to the stirring suspension via a syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-naphthol) is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will partition into the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Trustworthiness through Self-Validation: The success of this protocol is validated at several stages. The formation of the phenoxide is a prerequisite for the reaction. Progress is empirically tracked via TLC, ensuring the reaction is driven to completion. The multi-step extraction and washing procedure is designed to systematically remove impurities, and the final purification by chromatography ensures a high-purity final product, verifiable by characterization methods like NMR and Mass Spectrometry.
Conclusion
This compound is a uniquely valuable alkylating agent. While it does not offer the raw reactivity of alkyl iodides or dimethyl sulfate, its strength lies in its identity as a functionalized building block. It provides a reliable method for introducing a flexible ether-ester moiety, a common structural motif in pharmaceuticals, through a standard SN2 protocol. For the drug development professional, MCEA represents a strategic choice for creating analogs with modified polarity and solubility, offering a balance of moderate reactivity, stability, and enhanced safety over more aggressive, less functionalized reagents. Its successful application in multi-step syntheses of complex molecules like Cetirizine solidifies its position as an important tool in the modern synthetic chemist's arsenal.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 7. Leaving group - Wikipedia [en.wikipedia.org]
- 8. Cetirizine - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-(2-chloroethoxy)acetate for Pharmaceutical and Research Applications
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 2-(2-chloroethoxy)acetate, a versatile building block notably used in the synthesis of the second-generation antihistamine Cetirizine, presents multiple synthetic pathways for its preparation. This guide provides an in-depth, objective comparison of the two most prominent and efficient synthesis routes, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers, chemists, and process development professionals in selecting the optimal strategy for their specific needs.
Introduction to this compound
This compound (CAS No. 83881-47-4) is a bifunctional molecule featuring both an ester and a chloroalkane moiety.[1] This dual reactivity makes it a valuable precursor in the construction of more complex molecular architectures. Its primary application lies in the pharmaceutical industry as a key intermediate for Active Pharmaceutical Ingredients (APIs). The efficiency of its synthesis directly impacts the overall cost and environmental footprint of the final drug product. Therefore, a critical evaluation of the available synthetic routes is essential for process optimization and scalability.
This guide will focus on a comparative analysis of two principal and industrially relevant synthetic strategies:
-
Route A: Williamson Ether Synthesis: A direct, one-step approach involving the formation of the ether linkage.
-
Route B: Two-Step Oxidation and Esterification: An indirect route that proceeds through a carboxylic acid intermediate.
Route A: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for forming ethers via an S\textsubscript{N}2 reaction between an alkoxide and an organohalide.[2] In the context of this compound synthesis, this involves the reaction of a 2-chloroethanol-derived alkoxide with methyl chloroacetate.[1]
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a strong base is used to deprotonate the hydroxyl group of 2-chloroethanol, forming a highly nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction with methyl chloroacetate, displacing the chloride leaving group and forming the desired ether linkage.[2][3] The choice of a strong base, such as sodium hydroxide, is crucial to ensure complete deprotonation of the alcohol, thereby maximizing the concentration of the reactive nucleophile.[4] The reaction is typically performed under reflux conditions to provide the necessary activation energy for the S\textsubscript{N}2 reaction.[1]
Workflow for Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Chloroethanol
-
Methyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-chloroethanol (1.0 equivalent) in an anhydrous solvent, carefully add sodium hydroxide (1.05 equivalents) portion-wise at room temperature.
-
Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the sodium 2-chloroethoxide.
-
Cool the reaction mixture to room temperature and add methyl chloroacetate (1.0 equivalent) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with deionized water.
-
Separate the organic layer and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Route B: Oxidation of 2-Chloroethoxyethanol and Fischer Esterification
This two-step approach first involves the oxidation of the primary alcohol of 2-chloroethoxyethanol to a carboxylic acid, followed by a classic Fischer esterification to yield the final product.[1]
Mechanistic Rationale
Step 1: Oxidation
Several oxidizing agents can be employed for the conversion of 2-chloroethoxyethanol to 2-(2-chloroethoxy)acetic acid. Nitric acid is a particularly efficient and cost-effective choice for this transformation.[5] The reaction involves the direct oxidation of the primary alcohol to a carboxylic acid. Using water as a solvent makes this an environmentally favorable process.[1][5]
Step 2: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used.[6] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule lead to the formation of the methyl ester.
Workflow for the Two-Step Synthesis of this compound.
Experimental Protocol: Oxidation with Nitric Acid
Materials:
-
2-Chloroethoxyethanol
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a gas absorption device, chill the flask to 0-5 °C.[7]
-
Add 12.45 g (0.1 mol) of 2-(2-chloroethoxy)ethanol to the flask.[7]
-
At this temperature, slowly add a solution of 9.7 mL (0.1 mol) of concentrated nitric acid diluted with 24.9 mL of water.[7]
-
Allow the reaction mixture to stir at 30-40 °C for 20 hours.[5]
-
Heat the reaction to 80-90 °C until the evolution of reddish-brown NO₂ gas ceases.[5]
-
Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Stir for 1-2 hours, then remove most of the water under reduced pressure.
-
Dry the residue with anhydrous sodium sulfate, filter, and purify by vacuum distillation to collect the 2-(2-chloroethoxy)acetic acid.[5]
Experimental Protocol: Fischer Esterification
Materials:
-
2-(2-chloroethoxy)acetic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 2-(2-chloroethoxy)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[8]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Williamson Ether Synthesis | Route B: Oxidation & Esterification |
| Number of Steps | 1 | 2 |
| Starting Materials | 2-Chloroethanol, Methyl chloroacetate, Base | 2-Chloroethoxyethanol, Oxidant, Methanol, Acid Catalyst |
| Reported Yield | >90%[1] | Oxidation: ~95%[5], Esterification: High (typically >90%) |
| Reaction Conditions | Reflux | Oxidation: 30-90°C; Esterification: Reflux |
| Reagents & Solvents | Strong base, organic solvent | Strong oxidizing acid, excess alcohol, catalytic acid |
| Byproducts | Inorganic salts (e.g., NaCl) | Oxidation: NOx gases, water; Esterification: water |
| Purification | Aqueous workup, vacuum distillation | Aqueous workup, vacuum distillation (for both steps) |
Discussion and Conclusion
Both the Williamson ether synthesis and the two-step oxidation-esterification route offer highly efficient pathways to this compound.
Route A (Williamson Ether Synthesis) stands out for its directness and high reported yield in a single step.[1] This makes it an attractive option for its atom economy and potentially simpler process flow. However, the use of a strong base like sodium hydroxide requires careful handling, and the reaction may be sensitive to moisture. The choice of solvent can also influence the reaction rate and selectivity.[3]
Route B (Oxidation and Esterification) , while involving two distinct steps, utilizes readily available and inexpensive reagents like nitric acid and methanol. The nitric acid oxidation of 2-chloroethoxyethanol is particularly high-yielding, and the subsequent Fischer esterification is a well-established and generally efficient transformation.[5][8] This route may offer more flexibility in terms of process control and optimization of individual steps. The use of nitric acid, however, necessitates appropriate safety measures to handle the corrosive reagent and the nitrogen oxide byproducts.
The ultimate choice between these two routes will depend on several factors specific to the manufacturing or laboratory setting, including the cost and availability of starting materials, equipment capabilities, safety protocols, and desired production scale. For large-scale industrial production, the one-step Williamson ether synthesis might be favored for its process simplicity, provided that the handling of the strong base is well-managed. For laboratory-scale synthesis or when 2-chloroethoxyethanol is a more readily available starting material, the two-step route provides a robust and high-yielding alternative.
This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the synthesis of this compound, a critical intermediate in modern organic synthesis.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Efficacy of Methyl 2-(2-chloroethoxy)acetate as a Precursor for Active Pharmaceutical Ingredients: A Comparative Guide
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate precursors is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a manufacturing process. Methyl 2-(2-chloroethoxy)acetate, a bifunctional molecule featuring both an ester and a chloroalkane moiety, has emerged as a versatile building block.[1][2] This guide provides an in-depth technical analysis of the efficacy of this compound as a precursor for Active Pharmaceutical Ingredients (APIs), with a primary focus on its well-documented application in the synthesis of the second-generation antihistamine, Cetirizine. Furthermore, we will explore its potential in the agrochemical sector and present a comparative analysis against alternative precursors, supported by available experimental data.
Physicochemical Properties and Synthesis of this compound
This compound (CAS No: 83881-47-4) is a colorless liquid with a molecular formula of C5H9ClO3.[3] Its utility as a precursor stems from its two reactive sites: the electrophilic carbon of the chloroethoxy group, which is susceptible to nucleophilic substitution, and the ester group, which can undergo hydrolysis or transesterification.[2][4]
Several synthetic routes to this compound have been developed to improve yield and process efficiency.[4] A common laboratory-scale synthesis involves the nucleophilic substitution reaction between 2-chloroethanol and methyl chloroacetate in the presence of a base.[4] For industrial-scale production, a more direct and environmentally friendly approach is the oxidation of 2-chloroethoxy ethanol with nitric acid in an aqueous medium, followed by esterification with methanol.[4][5] This method avoids the use of organic solvents and can achieve high yields.[4]
| Starting Materials | Key Reagents/Conditions | Product | Reported Yield (%) |
| 2-Chloroethanol, Methyl chloroacetate | Sodium hydroxide, reflux | This compound | >90 |
| 2-Chloroethoxyethanol | Nitric acid (oxidation), then Methanol, H₂SO₄ (esterification) | This compound | ~95 (for the acid) |
Application in API Synthesis: The Case of Cetirizine
The most prominent application of this compound is in the synthesis of Cetirizine, a widely used antihistamine for the treatment of allergies.[1][2] The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with this compound, followed by the hydrolysis of the ester to the corresponding carboxylic acid (Cetirizine).
Comparative Analysis of Precursors in Cetirizine Synthesis
A comprehensive review of various synthetic routes for Cetirizine allows for a comparative analysis of this compound against its primary alternatives: 2-(2-chloroethoxy)acetamide and 2-(2-chloroethoxy)acetonitrile.[5]
| Precursor | Intermediate | Intermediate Yield (%) | Overall Yield (%) | Key Considerations |
| This compound | Methyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetate | 27.8 | 10 | Lower intermediate yield, but potentially simpler final hydrolysis step. |
| 2-(2-chloroethoxy)acetamide | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide | 47 | 34 | Higher intermediate and overall yield compared to the methyl ester route. |
| 2-(2-chloroethoxy)acetonitrile | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetonitrile | - | - | The isolation and purification of the intermediate can be challenging, making the process less suitable for large-scale production.[5] |
dot
Caption: Comparative workflow of Cetirizine synthesis using different precursors.
Experimental Protocol: Synthesis of Cetirizine Intermediate from this compound
The following is a generalized experimental protocol for the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-[(4-chlorophenyl)(phenyl)methyl]piperazine in a suitable aprotic solvent such as toluene or xylene.
-
Addition of Base: Add a suitable base, such as potassium carbonate or sodium carbonate, to the reaction mixture.
-
Addition of Precursor: Slowly add this compound to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ester intermediate.
Broader Applications: Agrochemical Synthesis
While the pharmaceutical applications of this compound are predominantly centered on Cetirizine, its versatile structure suggests potential for use in the synthesis of other bioactive molecules, including agrochemicals.[1] It is mentioned as a potential intermediate for herbicides such as glyphosate and butachlor.[2] The chloroethoxy acetate moiety can be a key building block for introducing ether linkages in complex molecules, a common structural feature in many fungicides and herbicides. However, detailed, publicly available experimental data and direct comparative studies for these applications are currently limited.
Conclusion and Future Perspectives
This compound is a valuable and well-established precursor in the synthesis of the antihistamine Cetirizine. Its bifunctional nature allows for sequential reactions, making it a useful tool for medicinal chemists. When compared to its amide and nitrile analogs in Cetirizine synthesis, the amide precursor, 2-(2-chloroethoxy)acetamide, demonstrates a higher overall yield. However, the choice of precursor in an industrial setting will also depend on factors such as cost, availability, and ease of handling and purification.
The potential of this compound in the synthesis of other APIs and agrochemicals remains an area for further exploration. Its reactivity profile suggests it could be a key building block for a variety of molecules containing an ether linkage. Future research and process development may uncover new applications and optimize existing synthetic routes, further solidifying the position of this compound as a versatile precursor in the chemical industry.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide - Google Patents [patents.google.com]
- 3. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
A Researcher's Guide to Confirming the Purity of Methyl 2-(2-chloroethoxy)acetate via Spectroscopic Analysis
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-(2-chloroethoxy)acetate (CAS 83881-47-4), a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception.[1][2] Ensuring its purity is paramount to the successful and predictable outcome of subsequent synthetic steps and the quality of the final drug substance. This guide provides an in-depth comparison of spectroscopic methods for the purity assessment of this compound, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have far-reaching consequences. These impurities may be unreacted starting materials, byproducts of the synthesis, or degradation products. For instance, common synthetic routes to this compound include the esterification of 2-(2-chloroethoxy)acetic acid with methanol or the reaction of 2-chloroethanol with methyl chloroacetate.[2] Potential impurities could therefore include residual 2-(2-chloroethoxy)acetic acid, 2-chloroethanol, or methyl chloroacetate. These seemingly minor contaminants can lead to the formation of undesired side products in subsequent reactions, reducing the yield and purity of the API and potentially introducing toxic components that are difficult to remove.
Spectroscopic techniques offer a powerful arsenal for the structural elucidation and purity verification of organic compounds. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound. We will also draw comparisons with chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are often considered the gold standard for quantitative purity analysis.[3]
Principles of Spectroscopic Purity Analysis
A multi-faceted spectroscopic approach provides a holistic view of a sample's composition. Each technique probes different aspects of the molecular structure, and together they offer a high degree of confidence in the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for their ability to provide detailed structural information. By analyzing the chemical shifts, integration, and coupling patterns of the different nuclei, one can confirm the molecular structure of this compound and identify the presence of any proton- or carbon-containing impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The presence of characteristic absorption bands for the ester and ether functionalities, and the absence of bands corresponding to potential impurities (e.g., the broad O-H stretch of a carboxylic acid), can quickly indicate the purity of the sample.[4][5][6][7][8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. This is invaluable for confirming the identity of the target molecule and for identifying unknown impurities by their mass-to-charge ratio.[9][10]
Predicted Spectroscopic Data for this compound
While experimental spectra are the gold standard, high-quality predicted spectra can serve as an excellent reference for analysis. The following data was predicted using advanced chemical software.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.73 | s | 3H | -OCH₃ |
| 4.15 | s | 2H | -O-CH₂-C=O |
| 3.82 | t | 2H | -O-CH₂-CH₂-Cl |
| 3.69 | t | 2H | -CH₂-Cl |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 169.5 | C=O (ester) |
| 69.8 | -O-CH₂-C=O |
| 68.7 | -O-CH₂-CH₂-Cl |
| 52.3 | -OCH₃ |
| 42.6 | -CH₂-Cl |
Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (ester)[4][7] |
| ~1120 | C-O-C stretch (ether)[4] |
| ~750 | C-Cl stretch |
Predicted Mass Spectrum (Electron Ionization)
| m/z | Interpretation |
| 152/154 | [M]⁺, [M+2]⁺ (presence of Cl) |
| 121/123 | [M - OCH₃]⁺ |
| 93 | [M - COOCH₃]⁺ |
| 63/65 | [CH₂CH₂Cl]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
Objective: To confirm the structure and identify proton and carbon-containing impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 500 MHz NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 25 °C
-
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16
-
Relaxation delay: 5 s
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
-
Data Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.
Caption: Workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy
Objective: To identify the characteristic functional groups and detect impurities with distinct IR absorptions.
Methodology:
-
Sample Preparation: Apply a thin film of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup:
-
Spectrometer: FT-IR spectrometer
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
-
Data Acquisition: Record the spectrum, acquiring at least 16 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (Electron Ionization - Gas Chromatography Inlet)
Objective: To confirm the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup (GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.
Caption: Workflow for GC-MS analysis.
Comparison with Chromatographic Alternatives
While spectroscopic methods are excellent for structural confirmation, chromatographic techniques are superior for the quantitative determination of purity and the separation of complex mixtures.
| Technique | Strengths | Weaknesses | Best For |
| NMR | - Unambiguous structure elucidation- Quantitative with internal standard- Detects a wide range of impurities | - Lower sensitivity than MS- Can be complex to interpret for mixtures | - Absolute structure confirmation- Identifying and quantifying major impurities |
| FT-IR | - Fast and simple- Good for functional group identification- Non-destructive | - Not suitable for complex mixtures- Not inherently quantitative | - Quick identity check- Detecting functional group impurities (e.g., -OH) |
| MS | - High sensitivity- Provides molecular weight information- Can be coupled with chromatography (GC/LC) | - Fragmentation can be complex- Isomers may not be distinguishable | - Confirming molecular weight- Detecting trace impurities |
| GC-MS | - Excellent separation for volatile compounds- High sensitivity and specificity[11]- Provides both chromatographic and mass spectral data | - Not suitable for non-volatile or thermally labile compounds | - Separating and identifying volatile impurities |
| HPLC | - Versatile for a wide range of compounds- High-resolution separation[3]- Well-established for purity analysis in the pharmaceutical industry[12][13] | - May require derivatization for some compounds- MS detector needed for definitive identification of unknowns | - High-accuracy quantitative purity analysis- Separating non-volatile impurities |
Conclusion
A comprehensive approach utilizing a combination of spectroscopic techniques is essential for the robust purity assessment of this compound. ¹H and ¹³C NMR provide definitive structural confirmation, while FT-IR offers a rapid check for key functional groups. Mass spectrometry confirms the molecular weight and aids in the identification of unknown impurities. For the highest level of purity assurance, especially in a regulated pharmaceutical environment, these spectroscopic methods should be complemented by high-resolution chromatographic techniques like GC-MS and HPLC to separate and quantify all potential impurities. By employing this multi-technique strategy, researchers and drug developers can ensure the quality and consistency of this critical intermediate, paving the way for the safe and effective synthesis of new medicines.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. youtube.com [youtube.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to the Structural Validation of Methyl 2-(2-chloroethoxy)acetate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. Methyl 2-(2-chloroethoxy)acetate, a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) such as Cetirizine, presents a valuable case study in structural validation due to its combination of ester, ether, and alkyl halide functionalities.[1][2] This guide provides an in-depth comparison of the analytical techniques used to validate the structure of the parent compound and its principal derivatives, moving beyond procedural steps to explain the causal logic behind the data interpretation.
The versatile reactivity of this compound gives rise to three primary classes of derivatives, each requiring a tailored validation approach:
-
Nucleophilic Substitution Products: The chloroethoxy group is a prime site for SN2 reactions, where the chlorine atom is displaced by a nucleophile.[1]
-
Ester Hydrolysis Products: The methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid.[1]
-
Transesterification Products: The methyl ester can be exchanged with other alcohols to form new esters.[1][3]
This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to differentiate and confirm the structures of these compounds.
The Analytical Triad: NMR, MS, and FTIR
A multi-technique approach is essential for the unambiguous structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle.
-
NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which can be used to deduce its structure.
-
FTIR Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Below is a comparative analysis of the expected spectral data for this compound and its derivatives.
Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized derivative of this compound.
Caption: A general workflow for the synthesis and structural validation of a derivative.
This compound (Parent Compound)
| Technique | Expected Observations | Rationale |
| 1H NMR | Four distinct signals: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the ester (~4.2 ppm), and two triplets for the chloroethoxy protons (~3.8 and ~3.7 ppm). | The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms. Protons closer to the ester and ether oxygens are shifted downfield.[4][5] |
| 13C NMR | Five signals: a peak for the carbonyl carbon (~170 ppm), peaks for the ether-linked carbons (~70 and ~68 ppm), a peak for the carbon attached to chlorine (~42 ppm), and a peak for the methyl ester carbon (~52 ppm).[5][6] | The carbonyl carbon is significantly deshielded. The carbons bonded to electronegative oxygen and chlorine atoms are also shifted downfield. |
| Mass Spec. | Molecular ion (M+) peak with a characteristic M+2 isotope peak for chlorine in a 3:1 ratio.[7][8] Key fragments would likely arise from cleavage alpha to the ether oxygen and loss of the chloroethyl group. | The presence of chlorine results in a distinct isotopic pattern. Fragmentation often occurs at the ether linkage due to its relative instability under ionization.[9][10] |
| FTIR | Strong C=O stretch for the ester (~1750 cm-1), C-O stretches for the ether and ester (~1100-1300 cm-1), and a C-Cl stretch (~600-800 cm-1).[4] | Each functional group has a characteristic vibrational frequency, allowing for their identification.[11] |
Derivative Comparison: A Case Study
Let's consider the synthesis of the Cetirizine precursor via nucleophilic substitution of this compound with 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine.
Comparative Spectroscopic Data
| Compound | 1H NMR Key Change | 13C NMR Key Change | Mass Spec. Key Change | FTIR Key Change |
| Parent Compound | Triplet at ~3.7 ppm (Cl-CH2-) | Signal at ~42 ppm (C-Cl) | M+ and M+2 peaks | C-Cl stretch (~600-800 cm-1) |
| Cetirizine Precursor | Disappearance of the Cl-CH2- triplet; appearance of new signals for the piperazine and aromatic protons. | Disappearance of the C-Cl signal; appearance of new signals for the piperazine and aromatic carbons. | Increased molecular weight corresponding to the addition of the piperazine moiety. | Disappearance of the C-Cl stretch. |
| Hydrolysis Product | Disappearance of the methyl ester singlet (~3.7 ppm); appearance of a broad singlet for the carboxylic acid proton (>10 ppm). | Disappearance of the methyl ester carbon signal (~52 ppm). | Decrease in molecular weight by 14 amu (CH2). | Appearance of a broad O-H stretch (~2500-3300 cm-1) overlapping the C-H stretches. |
| Transesterification Product (e.g., Ethyl Ester) | Disappearance of the methyl singlet; appearance of a quartet and triplet for the ethyl group. | Disappearance of the methyl carbon signal; appearance of two signals for the ethyl group (~60 and ~14 ppm). | Increase in molecular weight by 14 amu (CH2). | No significant change. |
Experimental Protocols
Protocol 1: 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to establish connectivity.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the 1H NMR signals to determine proton ratios. Assign chemical shifts for both 1H and 13C spectra and compare them to the expected values for the parent compound and the derivative.
Protocol 2: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to achieve separation.
-
Mass Analysis: Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.
-
Analysis: Identify the molecular ion peak and compare the measured mass to the calculated exact mass of the expected product. Analyze the fragmentation pattern for characteristic losses.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample onto the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm-1.
-
Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, C-O, C-Cl, O-H) and note any appearances or disappearances of these bands compared to the starting material.
In-Depth Analysis of a Nucleophilic Substitution Reaction
The diagram below illustrates the key structural changes and their corresponding spectroscopic signatures when converting this compound to a Cetirizine precursor.
Caption: Key structural and spectroscopic changes upon nucleophilic substitution.
The disappearance of the C-Cl bond is the most telling transformation. In the 1H NMR, the downfield triplet corresponding to the methylene group adjacent to the chlorine will be replaced by a new set of signals at a different chemical shift, reflecting the new electronic environment. Similarly, the 13C NMR will show the loss of the signal around 42 ppm and the appearance of new signals corresponding to the carbons of the newly introduced nucleophile. The mass spectrum will confirm the successful addition by showing a molecular ion peak at a higher m/z value, and the FTIR will show the loss of the C-Cl absorption band.
Conclusion
The structural validation of this compound and its derivatives is a systematic process that relies on the complementary information provided by NMR, MS, and FTIR spectroscopy. By understanding the characteristic spectral features of the parent compound and predicting the changes that will occur upon derivatization, researchers can confidently confirm the structures of their synthetic products. This guide has outlined the fundamental principles and provided a framework for the comparative analysis of these important pharmaceutical intermediates, emphasizing the importance of a data-driven, multi-technique approach to ensure scientific integrity.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. airhygiene.com [airhygiene.com]
A Comparative Guide to the Synthesis of Methyl 2-(2-chloroethoxy)acetate: A Cost-Benefit Analysis for Researchers and Process Chemists
Introduction: The Critical Role of Synthesis Strategy in Chemical Manufacturing
In the realm of pharmaceutical and fine chemical production, the selection of a synthetic pathway is a paramount decision that profoundly influences the economic viability, environmental impact, and overall success of a given process. Methyl 2-(2-chloroethoxy)acetate, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the widely used antihistamine Cetirizine, serves as an exemplary case for the critical evaluation of synthetic methodologies.[1][2] This guide provides a detailed, comparative analysis of the primary synthetic routes to this valuable compound, offering a data-driven framework for researchers, scientists, and drug development professionals to inform their strategic decisions.
Method 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, presents a well-established and mechanistically understood route to ethers.[3][4] This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[3][5][6]
Reaction Scheme:
Mechanistic Rationale and Protocol Deep-Dive:
The synthesis commences with the deprotonation of 2-chloroethanol using a strong base to form the corresponding alkoxide. The choice of base is a critical parameter. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often employed to ensure complete and irreversible deprotonation, thereby driving the reaction to completion. However, the use of NaH necessitates stringent anhydrous conditions and careful handling due to its high reactivity and the evolution of flammable hydrogen gas.[6] The resulting 2-chloroethoxide then acts as a potent nucleophile, attacking the electrophilic methylene carbon of methyl chloroacetate to forge the desired ether linkage.
Experimental Protocol:
-
Alkoxide Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), a solution of 2-chloroethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise, controlling the rate of addition to manage the exothermic reaction and hydrogen evolution. The mixture is allowed to warm to room temperature and stirred until gas evolution ceases.
-
Etherification: A solution of methyl chloroacetate (1.05 eq) in anhydrous THF is added dropwise to the freshly prepared alkoxide solution.
-
Reaction Monitoring and Completion: The reaction mixture is heated to reflux (approximately 66 °C in THF) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the limiting reagent.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.
Visualizing the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of this compound.
Method 2: The Industrially Favored Phase-Transfer Catalysis (PTC) Approach
Phase-transfer catalysis (PTC) offers a greener and more scalable alternative to the classical Williamson synthesis.[7][8] This methodology facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase.[9]
Reaction Scheme:
Mechanistic Rationale and Protocol Deep-Dive:
In this approach, an aqueous solution of a strong, inexpensive base like sodium hydroxide deprotonates the 2-chloroethanol at the interface between the aqueous and organic phases. A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), then forms a lipophilic ion pair with the resulting 2-chloroethoxide anion. This ion pair is soluble in the organic phase, allowing it to react with the methyl chloroacetate. The key advantages of this method are the elimination of the need for hazardous reagents like NaH and anhydrous solvents, leading to a safer, more economical, and environmentally benign process.[8][9]
Experimental Protocol:
-
Reaction Setup: A mixture of 2-chloroethanol (1.0 eq), methyl chloroacetate (1.1 eq), and tetrabutylammonium bromide (0.05 eq) in a suitable water-immiscible solvent like toluene is charged into a reactor equipped with a mechanical stirrer and a reflux condenser.
-
Base Addition and Reaction: A 50% (w/w) aqueous solution of sodium hydroxide (1.5 eq) is added to the vigorously stirred organic mixture.
-
Reaction Monitoring and Completion: The biphasic mixture is heated to 60-70 °C. The vigorous stirring is crucial to maximize the interfacial area and facilitate efficient phase transfer. The reaction is monitored by GC for the disappearance of starting materials.
-
Work-up and Purification: Upon completion, the stirring is stopped, and the layers are allowed to separate. The lower aqueous layer is drained. The organic layer is washed with water and then with brine to remove the catalyst and residual base. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
Visualizing the Phase-Transfer Catalysis Workflow:
Caption: Workflow for the Phase-Transfer Catalysis synthesis of this compound.
Alternative Synthetic Strategies
While the Williamson ether synthesis and PTC are prominent methods, other routes have been explored. One notable alternative involves the direct oxidation of 2-chloroethoxy ethanol with nitric acid to form 2-(2-chloroethoxy)acetic acid, which is subsequently esterified with methanol.[10] This method can achieve high yields (up to 95%) and utilizes water as a solvent, presenting a green chemistry advantage.[1][10][11] However, it involves a two-step process and the use of a strong oxidizing agent.
Comparative Analysis: A Data-Driven Decision Matrix
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Direct Oxidation & Esterification |
| Typical Yield | 60-75% | >90%[10] | ~95% (for the acid)[10][11] |
| Purity (Post-Purification) | >98% | >98% | >98% |
| Reaction Time | 4-12 hours | 2-6 hours | 20+ hours (for oxidation)[11] |
| Key Reagents | 2-Chloroethanol, Methyl Chloroacetate, NaH | 2-Chloroethanol, Methyl Chloroacetate, NaOH, PTC | 2-Chloroethoxyethanol, Nitric Acid, Methanol |
| Solvents | Anhydrous THF, DMF | Toluene, Dichloromethane | Water, Methanol |
| Safety Considerations | Highly reactive and flammable NaH, H₂ evolution | Concentrated corrosive NaOH | Strong oxidizing agent (Nitric Acid), NO₂ gas evolution |
| Work-up Complexity | Careful quenching of NaH, extractions | Simple phase separation, washing | Neutralization, extractions, distillation |
| Estimated Cost | High (NaH, anhydrous solvents) | Low (NaOH, common solvents, catalyst) | Moderate (multi-step) |
| Scalability | Challenging (NaH handling, H₂ management) | Excellent | Good |
| Green Chemistry Aspects | Poor (hazardous reagents, organic solvents) | Good (recyclable catalyst, reduced solvent) | Very Good (water as solvent)[10] |
Conclusion and Expert Recommendations
The optimal synthetic route for this compound is contingent upon the specific objectives of the synthesis.
-
For small-scale laboratory and discovery applications, where procedural simplicity and well-understood reaction kinetics are valued, the Williamson ether synthesis remains a viable, albeit less green, option.
-
For industrial-scale production and process development, the Phase-Transfer Catalysis (PTC) method is demonstrably superior. Its high yields, enhanced safety profile, cost-effectiveness, and operational simplicity make it the preferred choice for large-scale manufacturing.[9]
-
The direct oxidation and esterification route presents a compelling "green" alternative, particularly given its use of water as a solvent.[10] However, the longer reaction times and the handling of nitric acid may present challenges that need to be carefully managed.
Ultimately, a thorough process hazard analysis and cost modeling should be conducted in the context of the available infrastructure and desired production scale to make the most informed and strategic decision.
References
- 1. Buy this compound | 83881-47-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. iajpr.com [iajpr.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 11. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Methyl 2-(2-chloroethoxy)acetate
Introduction: The Critical Role of a Key Intermediate
Methyl 2-(2-chloroethoxy)acetate (CAS No. 83881-47-4) is a bifunctional molecule that has become a cornerstone intermediate in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its most prominent role is as a crucial precursor in the synthesis of Cetirizine, a widely used second-generation antihistamine.[1][3] In the intricate process of developing an Active Pharmaceutical Ingredient (API), the purity of each starting material and intermediate is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy.[4] Even trace impurities can lead to downstream reaction failures, the formation of toxic by-products, or significant challenges in purification, ultimately impacting patient safety.[5]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions when sourcing and validating this critical reagent.
Anticipating the Unknown: Potential Impurities in Commercial Batches
A robust purity analysis begins with a theoretical understanding of what impurities might be present. The manufacturing process of this compound, which often involves ethoxylation and esterification, can introduce a variety of process-related impurities and by-products.[1]
Common Synthetic Pathways & Associated Impurities:
-
Williamson Ether Synthesis & Esterification: A common route involves the reaction of 2-chloroethanol with methyl chloroacetate.[1] Potential impurities from this process include unreacted starting materials and the corresponding acid, 2-(2-chloroethoxy)acetic acid, if hydrolysis occurs.
-
Oxidation & Esterification: Another pathway involves the oxidation of 2-chloroethoxyethanol to 2-(2-chloroethoxy)acetic acid, followed by Fischer esterification with methanol.[1] This can leave residual alcohol, acid, and the acid catalyst.
-
Ethoxylation By-products: The ethoxylation process itself is a significant source of potential contaminants. These can include residual ethylene oxide, the formation of 1,4-dioxane, and various polyethylene glycols (PEGs).[6][7][8][9] While many of these are removed during purification, trace amounts may persist.
Based on these synthetic origins, a comprehensive analysis should screen for:
-
Unreacted Starting Materials: Methyl chloroacetate, 2-chloroethanol, 2-chloroethoxyethanol.
-
Process Intermediates: 2-(2-chloroethoxy)acetic acid.
-
Solvents & Catalysts: Methanol, residual acid.
-
Ethoxylation-Related Impurities: 1,4-dioxane, polyethylene glycols (PEGs).
-
Degradation Products: By-products from dimerization or polymerization.
A Multi-Pronged Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A validated, multi-technique approach is essential for a self-validating system of analysis. We will compare three orthogonal methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: General workflow for purity analysis of a new chemical batch.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Detective
Expertise & Experience: GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample. Its strength lies in the high resolving power of the gas chromatograph, which separates components based on their boiling points and polarity, combined with the definitive identification capabilities of the mass spectrometer.[10][11] This is particularly crucial for detecting harmful residual solvents or low-boiling-point by-products like 1,4-dioxane.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL solution.
-
Vortex until fully dissolved. Transfer an aliquot to a 2 mL GC vial.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This non-polar column provides excellent separation for a wide range of analytes based primarily on boiling point.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio). Causality: A split injection prevents column overloading with the main component and ensures sharp peaks for trace analysis.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. Causality: This program allows for the separation of low-boiling solvents at the beginning and ensures that higher-boiling impurities are eluted from the column.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35 - 400 amu.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity by area percent (Area of main peak / Total area of all peaks x 100).
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Expertise & Experience: HPLC is indispensable for accurately quantifying the main component and detecting non-volatile or thermally unstable impurities that are not amenable to GC analysis.[12] This includes starting materials like 2-(2-chloroethoxy)acetic acid or high-molecular-weight species like PEGs. The choice of detector is critical; a UV detector is standard, but a Charged Aerosol Detector (CAD) can be used in parallel or as an alternative for compounds lacking a strong chromophore.[13]
-
Sample and Standard Preparation:
-
Standard: If a certified reference standard is available, prepare a 1.0 mg/mL solution in the mobile phase.
-
Sample: Prepare a sample solution at the same concentration (1.0 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection. Causality: Filtering prevents particulates from damaging the HPLC column and pump seals, ensuring system longevity and reproducible results.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a 2489 UV/Visible Detector.
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm). Causality: A C18 column is a versatile, robust choice for separating compounds of moderate polarity like esters and their related impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile. Causality: Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.[14]
-
Gradient:
-
0-15 min: 30% B to 95% B.
-
15-18 min: Hold at 95% B.
-
18-18.1 min: 95% B to 30% B.
-
18.1-25 min: Hold at 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm. Causality: The ester carbonyl group has a weak UV absorbance at low wavelengths; 210 nm often provides the necessary sensitivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the assay purity against the reference standard.
-
For impurity profiling, calculate the area percent of all observed peaks.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Experience: NMR spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying structurally similar impurities.[1] While not typically used for routine screening of trace impurities, its power lies in providing an unambiguous identity check. Furthermore, Quantitative NMR (qNMR) can be employed to determine the absolute purity of a sample against a certified internal standard without needing a specific reference standard of the analyte itself.
-
Sample Preparation:
-
Dissolve ~15-20 mg of the this compound sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: Standard proton acquisition (zg30 pulse program).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds. Causality: A longer relaxation delay is crucial for accurate integration and quantification, ensuring all protons have fully relaxed before the next pulse.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and compare the integration ratios to the expected molecular structure.
-
Expected Chemical Shifts (δ, ppm):
-
~4.20 (s, 2H, -O-CH₂-C(O)O-)
-
~3.80 (t, 2H, -Cl-CH₂-CH₂-O-)
-
~3.75 (s, 3H, -C(O)O-CH₃)
-
~3.70 (t, 2H, -Cl-CH₂-CH₂-O-)
-
-
Look for small, unassigned peaks that may indicate impurities.
-
Comparative Data Summary: A Hypothetical Scenario
To illustrate how these techniques provide a holistic view, consider the following hypothetical data from the analysis of three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (GC Area %) | 99.8% | 98.9% | 99.5% |
| Purity (HPLC Area %) | 99.7% | 99.1% | 99.6% |
| ¹H NMR Identity | Conforms | Conforms | Conforms |
| Identified Impurities (GC-MS) | Methyl Chloroacetate (0.11%) | 2-Chloroethanol (0.75%) | 1,4-Dioxane (0.05%) |
| Residual Methanol (0.08%) | Methyl Chloroacetate (0.21%) | Dimer by-product (0.32%) | |
| Identified Impurities (HPLC-UV) | 2-(2-chloroethoxy)acetic acid (0.25%) | 2-(2-chloroethoxy)acetic acid (0.78%) | Unknown Impurity at RRT 1.5 (0.08%) |
Analysis of Hypothetical Data:
-
Supplier A: Presents a high-purity product with minor levels of expected starting materials and the corresponding acid. This would likely be suitable for most applications, including demanding API synthesis.
-
Supplier B: Shows significantly lower purity with higher levels of unreacted starting materials and acid. This lot may require re-purification before use in a cGMP environment or could be relegated to less critical research applications.
-
Supplier C: While having high purity, it contains 1,4-dioxane, a potential carcinogen, and an unknown impurity.[7][15] The presence of these would require further investigation and risk assessment before use in pharmaceutical development.
Caption: Decision tree for selecting the primary analytical technique.
Conclusion and Recommendations
The purity analysis of this compound is a clear example of the necessity for a rigorous, multi-faceted analytical approach in pharmaceutical development. Relying on a single technique can create blind spots, potentially allowing unacceptable impurities to enter the manufacturing stream.
-
For R&D Scientists: A combination of ¹H NMR for identity confirmation and GC-MS for a general purity screen is a robust starting point for initial lot qualification.
-
For Process Chemistry & Scale-up: Both GC-MS and HPLC methods should be fully validated to track specific impurities from batch to batch, ensuring process consistency and control.
-
For Quality Control (QC) in cGMP Environments: Validated GC-MS and HPLC methods are mandatory for the release of materials. The impurity profile of each batch must be compared against established specifications, and any new or out-of-specification peaks must be thoroughly investigated.
Ultimately, the choice of supplier should not be based on cost alone but on a comprehensive evaluation of their Certificate of Analysis and, most importantly, on in-house verification using the orthogonal, self-validating analytical system described in this guide. This diligence is paramount to ensuring the quality, safety, and efficacy of the life-saving medicines derived from this vital chemical intermediate.
References
- 1. This compound | 83881-47-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. dokumen.pub [dokumen.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. safecosmetics.org [safecosmetics.org]
- 8. researchgate.net [researchgate.net]
- 9. rusticstrength.com [rusticstrength.com]
- 10. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. acgpubs.org [acgpubs.org]
- 14. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. toxinfreeish.com [toxinfreeish.com]
A Comparative Guide to the Performance of Methyl 2-(2-chloroethoxy)acetate in N- and O-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs), the choice of alkylating agent is a critical determinant of reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of Methyl 2-(2-chloroethoxy)acetate, a versatile bifunctional reagent, against key alternatives in two fundamental transformations: N-alkylation and O-alkylation. By examining experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Executive Summary: Performance at a Glance
This compound serves as a valuable building block, offering a masked carboxylic acid functionality and a reactive chloroethoxy moiety for nucleophilic substitution. However, its performance, particularly in terms of reaction yield, can be surpassed by alternative reagents in specific contexts. This guide will explore these nuances through a detailed analysis of two representative reactions: the N-alkylation of a piperazine derivative in the synthesis of Cetirizine and the O-alkylation of a phenolic compound.
I. N-Alkylation: The Case of Cetirizine Synthesis
The synthesis of Cetirizine, a widely used second-generation antihistamine, provides a well-documented platform for evaluating the performance of this compound. In a key step, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is N-alkylated to introduce the ethoxyacetic acid side chain.
Comparative Performance Data
Experimental evidence indicates a notable difference in yield when comparing this compound with its amide analogue, 2-(2-chloroethoxy)acetamide, in the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine.
| Alkylating Agent | Substrate | Product | Yield (%) |
| This compound | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid (Cetirizine) | 27.8 |
| 2-(2-chloroethoxy)acetamide | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide | 47 |
Table 1: Comparison of yields in the N-alkylation step of Cetirizine synthesis.
Mechanistic Insights: Why the Difference in Yield?
The superior performance of 2-(2-chloroethoxy)acetamide in this N-alkylation can be attributed to the electronic nature of the amide group compared to the ester group. The nitrogen atom of the amide is less electron-withdrawing than the oxygen atom of the ester. This subtle difference influences the electrophilicity of the carbon atom bearing the chlorine, making it more susceptible to nucleophilic attack by the piperazine nitrogen.
Furthermore, the reaction conditions, typically involving a base such as potassium carbonate, are crucial for deprotonating the piperazine nitrogen, thereby enhancing its nucleophilicity.[1] The choice of solvent also plays a significant role, with polar aprotic solvents like DMF or acetonitrile generally favoring S(_N)2 reactions.
Experimental Protocols
To ensure scientific integrity, detailed experimental protocols for this key transformation are provided below.
Protocol 1: N-Alkylation with this compound
-
Materials: 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, this compound, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
To a solution of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude ester is then subjected to hydrolysis (e.g., using aqueous NaOH) to yield Cetirizine.
-
Protocol 2: N-Alkylation with 2-(2-chloroethoxy)acetamide
-
Materials: 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, 2-(2-chloroethoxy)acetamide, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Follow the same initial steps as in Protocol 1, substituting acetonitrile with dimethylformamide.
-
Slowly add 2-(2-chloroethoxy)acetamide (1.2 eq) to the reaction mixture.
-
Heat the mixture to a temperature between 80-100°C and monitor the reaction progress.
-
Work-up and subsequent hydrolysis of the resulting amide are carried out similarly to obtain Cetirizine.
-
Workflow Diagram
Caption: Experimental workflow for the N-alkylation step in Cetirizine synthesis.
II. O-Alkylation: A Comparative Look at Phenol Derivatization
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from the reaction of an alkoxide with a primary alkyl halide.[2] this compound can be employed in this context for the O-alkylation of phenols, introducing a functionalized side chain.
Comparative Performance Data
| Alkylating Agent | Leaving Group | Relative Reactivity (S(_N)2) |
| Methyl 2-(2-iodoethoxy)acetate | I⁻ | Highest |
| Methyl 2-(2-bromoethoxy)acetate | Br⁻ | High |
| This compound | Cl⁻ | Moderate |
Table 2: Expected relative reactivity of haloethoxyacetates in O-alkylation based on the leaving group ability.
The choice of base and solvent system is also critical in O-alkylation to favor the desired product over potential C-alkylation, especially with ambident nucleophiles like phenoxides.[3]
Mechanistic Considerations
The O-alkylation of a phenol proceeds via a two-step mechanism. First, a base abstracts the acidic proton of the hydroxyl group to form a phenoxide anion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the alkylating agent in an S(_N)2 fashion, displacing the halide leaving group. The efficiency of this process is governed by the nucleophilicity of the phenoxide, the electrophilicity of the alkylating agent, and the stability of the leaving group.
Experimental Protocol
The following is a general protocol for the O-alkylation of a phenol using a haloalkane, which can be adapted for this compound.
Protocol 3: General O-Alkylation of a Phenol
-
Materials: Phenol derivative, this compound (or other haloalkane), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH), and a polar aprotic solvent (e.g., DMF, Acetone).
-
Procedure:
-
To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100°C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Logical Relationship Diagram
Caption: Logical relationships in the O-alkylation of a phenol.
III. Conclusion and Future Perspectives
This compound is a valuable and versatile reagent in organic synthesis, providing a convenient route to introduce an ethoxyacetic acid moiety. However, as demonstrated in the synthesis of Cetirizine, its performance can be context-dependent, and alternative reagents such as 2-(2-chloroethoxy)acetamide may offer superior yields in specific N-alkylation reactions. For O-alkylation, while a competent reagent, its reactivity is inherently lower than its bromo and iodo counterparts, a factor that should be considered in reaction design.
Future research in this area could focus on developing more efficient catalytic systems for alkylations with chloro-derivatives, potentially mitigating the need for more expensive and less stable bromo- and iodo-alkanes. Furthermore, a systematic comparative study of a broader range of haloacetates and haloacetamides in various N- and O-alkylation reactions would provide invaluable data for the synthetic chemistry community.
References
Safety Operating Guide
Navigating the Safe Handling of Methyl 2-(2-chloroethoxy)acetate: A Guide to Personal Protective Equipment
For Immediate Reference: In the event of exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention. This guide is intended for informational purposes and as a supplement to, not a replacement for, formal safety training and institutional protocols.
Methyl 2-(2-chloroethoxy)acetate is a valuable reagent in various research and development applications. However, its safe handling is paramount due to its potential health hazards. This guide provides a detailed overview of the essential personal protective equipment (PPE) and procedural steps necessary to mitigate risks when working with this compound. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure laboratory environment.
Understanding the Risks: Hazard Profile of this compound
A thorough understanding of the hazards associated with a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
These classifications necessitate a comprehensive PPE strategy to shield against all potential routes of exposure.
Core Principles of Protection: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed and the associated risks. For this compound, a multi-layered defense is crucial.
Primary Engineering Controls: The First Line of Defense
Before relying on PPE, always prioritize engineering controls to minimize exposure.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of vapors, which can cause respiratory irritation[1].
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions[2].
Personal Protective Equipment: Your Last Line of Defense
When engineering controls cannot eliminate all risks, PPE is essential. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact, which can cause irritation[1]. Always check the glove manufacturer's compatibility chart for the specific chemical. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes that can cause serious eye irritation[1][3]. A face shield offers broader protection for the entire face. |
| Body Protection | Chemical-resistant laboratory coat or apron | To protect the skin and personal clothing from spills and splashes[3][4]. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors | Necessary when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation[3][5]. The need for respiratory protection should be determined by a formal risk assessment. |
| Footwear | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is contingent on its correct use. The following workflows illustrate the standardized procedures for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning personal protective equipment.
Doffing PPE Workflow
Caption: Step-by-step procedure for the safe removal of personal protective equipment.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Collection and Disposal: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2]. Do not flush down the drain[6].
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[7].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[3].
Handling and Storage
-
Handling: Wear appropriate PPE and handle only in a well-ventilated area, preferably a fume hood[3]. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
-
Contaminated Materials: Any materials used for spill cleanup or personal protective equipment that has come into contact with the chemical should be collected in a sealed, labeled container for hazardous waste disposal.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. This compound | C5H9ClO3 | CID 15337474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accelachem.com [accelachem.com]
- 3. kmpharma.in [kmpharma.in]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
